2,5-dihydro-1H-pyrrole Hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,5-dihydro-1H-pyrrole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N.ClH/c1-2-4-5-3-1;/h1-2,5H,3-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGHNSYFGCVGDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470466 | |
| Record name | 2,5-dihydro-1H-pyrrole Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63468-63-3 | |
| Record name | 2,5-dihydro-1H-pyrrole Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Pyrroline Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,5-dihydro-1H-pyrrole Hydrochloride chemical properties and structure
An In-depth Technical Guide to 2,5-dihydro-1H-pyrrole Hydrochloride
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, also known as 3-Pyrroline hydrochloride. This compound is a valuable intermediate in organic synthesis, particularly for the preparation of various nitrogen-containing heterocycles used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.[1]
Chemical Structure and Identification
This compound is the hydrochloride salt of 3-pyrroline. The structure consists of a five-membered unsaturated heterocyclic ring containing a nitrogen atom, which is protonated by hydrogen chloride.
dot
Caption: Chemical structure of this compound.
A summary of key identifiers for this compound is provided in the table below.
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 3-Pyrroline hydrochloride[1][2][3], 1H-Pyrrole, 2,5-dihydro-, hydrochloride[2][3][4] |
| CAS Number | 63468-63-3[2][3][4][5][6] |
| Molecular Formula | C₄H₈ClN[3][4][6][7] or C₄H₇N · HCl[5] |
| SMILES | [H]Cl.N1CC=CC1[4] or Cl.C1NCC=C1[5] |
| InChI | 1S/C4H7N.ClH/c1-2-4-5-3-1;/h1-2,5H,3-4H2;1H[2][5] |
| InChIKey | GBGHNSYFGCVGDX-UHFFFAOYSA-N[2][3][5] |
Physicochemical Properties
This compound is a white to light yellow crystalline solid.[7] It is soluble in water and alcohol.[7] The compound is known to be sensitive to high temperatures and sunlight, which can cause decomposition.[7] It is also characterized by a pungent odor.[7]
| Property | Value |
| Molecular Weight | 105.57 g/mol [4][5][7] |
| Melting Point | 169.5-171.5 °C[7] |
| Appearance | White to light yellow/orange solid or crystalline powder[7] |
| Solubility | Soluble in water and alcohol solvents[7] |
| Purity | Available in purities of 95% to ≥98%[2][4][6] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C[7] |
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of this compound involves the reaction of pyrrole with hydrogen chloride.[7]
Materials:
-
Pyrrole
-
Anhydrous ethanol
-
Hydrogen chloride gas
Procedure:
-
Dissolve pyrrole in anhydrous ethanol in a suitable reaction vessel. This is typically performed at room temperature.[7]
-
Slowly bubble hydrogen chloride gas through the solution, or add it dropwise.[7]
-
Allow the reaction to proceed for a sufficient period.
-
The product, this compound, will precipitate from the solution and can be collected.
dot
Caption: Synthesis of this compound.
Applications in Research and Development
This compound is a versatile building block in organic synthesis.[1] Its primary application is as an intermediate in the preparation of a wide range of organic compounds, including pharmaceuticals, dyes, and polymers.[7] The pyrroline scaffold is a key structural motif in many biologically active molecules, making this compound particularly useful in drug discovery and medicinal chemistry.[1]
Safety and Handling
This compound may cause irritation upon contact with skin, eyes, and mucous membranes.[7] It is essential to use appropriate personal protective equipment, such as gloves and safety glasses, when handling this compound.[7] It should be stored in a dry, dark, and well-ventilated area.[7] In case of ingestion or inhalation, immediate medical attention should be sought.[7]
References
2,5-dihydro-1H-pyrrole Hydrochloride CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 2,5-dihydro-1H-pyrrole hydrochloride (also known as 3-pyrroline hydrochloride), a pivotal building block in synthetic and medicinal chemistry. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its applications in drug discovery and development.
Chemical and Physical Properties
This compound is a stable, solid form of 3-pyrroline, making it a convenient reagent for various chemical transformations. Its properties are summarized in the table below.
| Property | Value | Citations |
| CAS Number | 63468-63-3 | [1][2] |
| Molecular Formula | C₄H₈ClN | [1] |
| Molecular Weight | 105.57 g/mol | [1] |
| Appearance | White to light yellow to light orange powder/crystal | [3] |
| Melting Point | 170 - 174 °C | [3] |
| Synonyms | 3-Pyrroline hydrochloride, 2,5-dihydropyrrolidine hydrochloride |
Synthesis of 3-Pyrroline and its Hydrochloride Salt
A reliable and high-yield synthesis of 3-pyrroline (the free base of the target compound) has been developed, starting from (Z)-1,4-dichloro-2-butene. The overall process involves three main steps and achieves a 74% yield.[4] The resulting 3-pyrroline can then be readily converted to its hydrochloride salt.
The synthesis workflow is depicted in the diagram below, illustrating the progression from the starting material to the final free base product.
Caption: Synthetic workflow for 3-pyrroline.
Step 1: Synthesis of (Z)-4-chloro-2-butenyl-1-azonia-3,5,7-triazatricyclo[3.3.1.1]decane chloride (Quaternary Ammonium Salt)
-
A solution of (Z)-1,4-dichloro-2-butene (1 equivalent) in chloroform is added to a solution of hexamethylenetetramine (1 equivalent) in chloroform at room temperature.
-
The reaction mixture is then heated to reflux.
-
The resulting precipitate, the quaternary ammonium salt, is collected by filtration. This step proceeds in nearly quantitative yield.
Step 2: Synthesis of (Z)-4-chloro-2-butenylammonium chloride
-
The quaternary ammonium salt from Step 1 is suspended in ethanol.
-
Concentrated hydrochloric acid is added, and the mixture is stirred.
-
The product, (Z)-4-chloro-2-butenylammonium chloride, precipitates and is collected by filtration.
-
¹H NMR (D₂O): δ 3.63 (d, 2H, J=7.3), 4.07 (d, 2H, J=8.0), 5.58 (m, 1H), 5.89 (m, 1H)
-
¹³C NMR (D₂O): δ 38.8, 41.4, 127.5, 134.9
Step 3: Synthesis of 3-Pyrroline
-
(Z)-4-chloro-2-butenylammonium chloride is dissolved in ethanol.
-
Potassium carbonate is added, and the mixture is stirred to facilitate the ring-closing reaction.
-
Pentaethylenehexamine is then added to deprotonate the resulting pyrrolinium salt.
-
The final product, 3-pyrroline, is isolated by distillation under an inert atmosphere, yielding a product of >95% purity.
Step 4: Preparation of this compound
-
The purified 3-pyrroline is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or ethanol).
-
Anhydrous hydrogen chloride (gas or a solution in an anhydrous solvent) is slowly added to the solution at room temperature.[5]
-
The precipitated this compound is collected by filtration, washed with the anhydrous solvent, and dried under vacuum.
Applications in Drug Discovery and Development
This compound serves as a versatile precursor for a wide array of nitrogen-containing heterocyclic compounds, which are prominent scaffolds in many biologically active molecules.[3] Its utility stems from the pyrroline ring's structural similarity to key biological molecules and its capacity for further chemical modification.
The pyrroline and the related pyrrolidine ring systems are integral components of numerous pharmaceuticals. Their significance in medicinal chemistry is due to their ability to provide a rigid, three-dimensional structure that can be appropriately functionalized to interact with biological targets.
Caption: Role as a building block in drug discovery.
-
Neuroactive Agents: The structural resemblance of the pyrroline core to neurotransmitters makes it a valuable scaffold for developing drugs that target the central nervous system.[6]
-
Antiviral and Antibacterial Agents: Numerous natural and synthetic compounds containing the pyrrole or pyrroline moiety have demonstrated potent antimicrobial and antiviral activities.
-
Enzyme Inhibitors: The rigid conformation of the pyrroline ring allows for the precise positioning of functional groups to interact with the active sites of enzymes, making it a useful template for designing enzyme inhibitors.
References
Synthesis of 2,5-dihydro-1H-pyrrole Hydrochloride from Pyrrole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,5-dihydro-1H-pyrrole hydrochloride, commonly known as 3-pyrroline hydrochloride, from pyrrole. The primary focus of this document is on the practical application of the Knorr-Rabe reduction, a classic yet effective method for the partial reduction of electron-rich pyrroles. This guide includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate understanding and implementation in a laboratory setting.
Introduction
2,5-dihydro-1H-pyrrole and its salts are valuable building blocks in organic synthesis, serving as precursors to a variety of pharmaceuticals and biologically active compounds. The selective reduction of the aromatic pyrrole ring to its dihydro derivative presents a unique synthetic challenge due to the propensity for over-reduction to the fully saturated pyrrolidine. This guide details a robust method for this selective transformation and subsequent conversion to the stable hydrochloride salt.
Synthetic Approach: The Knorr-Rabe Reduction
The direct reduction of the electron-rich pyrrole ring is often challenging. While methods like catalytic hydrogenation tend to lead to the fully saturated pyrrolidine, dissolving metal reductions offer a viable alternative for achieving partial reduction. The Knorr-Rabe reduction, first reported in 1901, utilizes zinc metal in an acidic medium to effectively produce 3-pyrrolines (2,5-dihydropyrroles) in reasonable yields.[1][2][3][4][5]
The proposed mechanism involves the protonation of the pyrrole ring to form an iminium ion, which is then reduced by the metal. This method is particularly suitable for electron-rich pyrroles that are not amenable to Birch reduction conditions.[3][4]
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound from pyrrole via the Knorr-Rabe reduction.
Synthesis of 2,5-dihydro-1H-pyrrole (3-Pyrroline)
Reaction Scheme:
Caption: Knorr-Rabe reduction of pyrrole to 3-pyrroline.
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) |
| Pyrrole | C₄H₅N | 67.09 |
| Zinc dust | Zn | 65.38 |
| Concentrated Hydrochloric Acid | HCl | 36.46 |
| Methanol (or Ethanol) | CH₃OH (C₂H₅OH) | 32.04 (46.07) |
| Diethyl ether | (C₂H₅)₂O | 74.12 |
| Sodium hydroxide | NaOH | 40.00 |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a solution of pyrrole in methanol (or ethanol) is prepared.
-
The flask is cooled in an ice bath to maintain a low temperature.
-
Zinc dust is added to the stirred solution.
-
Concentrated hydrochloric acid is added dropwise to the mixture over a period of time, ensuring the temperature remains controlled. The reaction is exothermic.
-
After the addition is complete, the reaction mixture is stirred for several hours at room temperature to ensure completion.
-
The reaction mixture is then filtered to remove unreacted zinc.
-
The filtrate is made strongly alkaline by the addition of a concentrated sodium hydroxide solution.
-
The aqueous layer is extracted multiple times with diethyl ether.
-
The combined organic extracts are dried over anhydrous sodium sulfate.
Formation and Isolation of this compound
Due to the volatility of the free base, 2,5-dihydro-1H-pyrrole is often isolated as its hydrochloride salt.[2]
Reaction Scheme:
References
- 1. BJOC - Knorr-Rabe partial reduction of pyrroles: Application to the synthesis of indolizidine alkaloids [beilstein-journals.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Knorr-Rabe partial reduction of pyrroles: Application to the synthesis of indolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knorr-Rabe partial reduction of pyrroles: Application to the synthesis of indolizidine alkaloids [beilstein-journals.org]
- 5. figshare.utas.edu.au [figshare.utas.edu.au]
A Technical Guide to the Physicochemical Properties of 2,5-dihydro-1H-pyrrole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility and stability data for 2,5-dihydro-1H-pyrrole hydrochloride (also known as 3-pyrroline hydrochloride), a versatile building block in organic synthesis and pharmaceutical research. Due to the limited availability of quantitative data in public literature, this document focuses on providing detailed experimental protocols for determining these critical parameters, enabling researchers to generate the necessary data for their specific applications.
Core Physicochemical Properties
This compound is a white to light yellow crystalline powder.[1][2] It serves as a key intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes.[1][2] Its structure, a hydrochloride salt of 3-pyrroline, makes it a valuable precursor for creating nitrogen-containing heterocyclic molecules, which are pivotal in drug discovery.[2]
| Property | Data | Source |
| Chemical Formula | C₄H₈ClN | [1][2][3][4] |
| Molecular Weight | 105.57 g/mol | [2][5][6] |
| CAS Number | 63468-63-3 | [2][3][4] |
| Appearance | White to light yellow to light orange powder/crystal | [1][2][5] |
| Melting Point | 170 - 174 °C | [2] |
| Purity | ≥98% (by titration) | [2][4] |
Solubility Profile
Qualitative assessments indicate that this compound is soluble in water and alcohol solvents.[1] However, for drug development and process chemistry, quantitative solubility data is essential. The following section outlines a standard protocol for determining the thermodynamic solubility of this compound in various relevant solvent systems.
Experimental Protocol: Thermodynamic Solubility Assessment
This protocol describes the equilibrium solubility determination using the shake-flask method, a gold-standard technique.
Objective: To determine the equilibrium solubility of this compound in various solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol) at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., deionized water, PBS pH 7.4, absolute ethanol, methanol)
-
Calibrated analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study can be conducted by taking measurements at various time points (e.g., 4, 8, 16, 24, 48 hours) to confirm that the concentration has plateaued.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant.
-
Immediately filter the sample using a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilute the filtered sample with a suitable mobile phase to a concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the solubility in mg/mL or mol/L based on the concentration of the saturated solution.
-
Workflow for Solubility Determination
Caption: Workflow for thermodynamic solubility determination.
Stability Profile
The stability of this compound is a critical parameter, particularly for its storage and use in multi-step syntheses or as a precursor in drug manufacturing. It is reported to be sensitive to high temperatures and sunlight and should be stored in a dry, dark, and well-ventilated place.[1] For quantitative stability assessment, a forced degradation study is recommended.
Experimental Protocol: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.
Objective: To evaluate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water and a suitable organic solvent (e.g., acetonitrile or methanol)
-
Temperature-controlled oven
-
Photostability chamber (ICH Q1B compliant)
-
HPLC system with a photodiode array (PDA) detector and/or a mass spectrometer (MS)
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60 °C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or heat gently for a defined period.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample and a solution sample to elevated temperatures (e.g., 80 °C) for a defined period.
-
Photolytic Degradation: Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a non-stressed control, by a stability-indicating HPLC-PDA/MS method. The method should be capable of separating the parent compound from all process-related impurities and degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation for the parent compound under each condition.
-
Use the PDA detector to check for peak purity of the parent peak.
-
Use the MS detector to identify the mass of potential degradation products, aiding in structural elucidation.
-
Logical Flow for Stability Assessment
Caption: Forced degradation study workflow.
Role in Drug Discovery
As a heterocyclic building block, this compound is not typically involved in specific signaling pathways itself but is used to synthesize more complex molecules that are designed to interact with biological targets. The pyrrolidine ring, for which this compound is a precursor, is a common scaffold in many approved drugs.[7] The diagram below illustrates its role in a typical drug discovery and development pipeline.
Drug Discovery and Development Pipeline
Caption: Role of a building block in drug discovery.
By following the detailed protocols provided in this guide, researchers and drug development professionals can generate the robust, quantitative solubility and stability data required for their specific applications, ensuring the effective and reliable use of this compound in their research and development endeavors.
References
An In-depth Technical Guide to the Spectroscopic Characterization of 2,5-dihydro-1H-pyrrole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data (NMR and IR) for 2,5-dihydro-1H-pyrrole hydrochloride, also known as 3-pyrroline hydrochloride. It includes detailed experimental protocols for acquiring this data and presents the information in a clear, structured format to support research and development activities.
Chemical Structure and Properties
-
Chemical Name: this compound
-
Synonyms: 3-Pyrroline hydrochloride
-
CAS Number: 63468-63-3
-
Molecular Formula: C₄H₈ClN
-
Molecular Weight: 105.57 g/mol [1]
-
Appearance: White to light yellow powder or crystal[2]
Spectroscopic Data
The following tables summarize the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound.
The proton NMR spectrum of this compound is expected to show three distinct signals. The chemical shifts are influenced by the electron-withdrawing effect of the protonated nitrogen atom.
| Protons | Multiplicity | Approx. Chemical Shift (δ) ppm | Notes |
| H2, H5 | Triplet | 3.5 - 4.0 | Protons on the carbons adjacent to the nitrogen. |
| H3, H4 | Triplet | 5.8 - 6.2 | Olefinic protons. |
| NH₂⁺ | Broad Singlet | 9.0 - 11.0 | Protons on the nitrogen, often exchangeable with deuterium. |
Note: Chemical shifts are predictions based on typical values for similar functional groups and may vary depending on the solvent and concentration.
The carbon NMR spectrum of this compound is expected to display two signals for the carbon atoms of the pyrroline ring.
| Carbon | Approx. Chemical Shift (δ) ppm | Notes |
| C2, C5 | 50 - 60 | Carbons adjacent to the nitrogen. |
| C3, C4 | 125 - 135 | Olefinic carbons. |
Note: Chemical shifts are predictions and can be influenced by the solvent and experimental conditions.
The IR spectrum of this compound will show characteristic absorptions for the amine salt and the carbon-carbon double bond. The data below is based on the spectrum of the free base, 3-pyrroline, with expected shifts for the hydrochloride salt.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (salt) | 2400 - 2800 | Strong, Broad | Characteristic of a secondary amine salt. |
| C-H Stretch (alkene) | 3000 - 3100 | Medium | |
| C-H Stretch (alkane) | 2850 - 3000 | Medium | |
| C=C Stretch | 1640 - 1680 | Medium | |
| N-H Bend (salt) | 1550 - 1650 | Medium |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of this compound.
Materials and Equipment:
-
This compound sample
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 300 MHz or higher)
-
Pipettes and vials
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.8 mL of the chosen deuterated solvent (D₂O is a good choice for hydrochloride salts).
-
Vortex or gently shake the vial to dissolve the sample completely.
-
Transfer the solution into an NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
For ¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-2 s, 8-16 scans.
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s, number of scans will depend on sample concentration and may range from hundreds to thousands.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, and integrals to confirm the structure.
-
Objective: To obtain an infrared spectrum to identify the functional groups present in this compound.
Materials and Equipment:
-
This compound sample
-
Potassium bromide (KBr, IR grade)
-
Mortar and pestle
-
Pellet press
-
FT-IR spectrometer
Procedure (KBr Pellet Method):
-
Sample Preparation:
-
Place a small amount of KBr (approx. 100-200 mg) in a clean, dry mortar and grind it to a fine powder.
-
Add a small amount of the this compound sample (approx. 1-2 mg) to the KBr powder.
-
Grind the mixture thoroughly for several minutes to ensure it is homogenous and has a fine, consistent particle size.
-
Transfer a portion of the mixture to the pellet press die.
-
Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Workflow Diagrams
The following diagrams illustrate the logical workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Synthesis workflow for this compound.
Caption: Spectroscopic characterization workflow.
References
The Role of 2,5-dihydro-1H-pyrrole Hydrochloride in Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-dihydro-1H-pyrrole, also known as 3-pyrroline, is a valuable heterocyclic building block in organic synthesis, particularly in the construction of pyrrolidine-containing scaffolds that are prevalent in numerous natural products and pharmaceuticals.[1][2] Its hydrochloride salt, 2,5-dihydro-1H-pyrrole hydrochloride, serves as a stable, crystalline solid that is often used as a convenient precursor for the in situ generation of the more reactive free base, 3-pyrroline. This guide provides an in-depth analysis of the mechanism of action of this compound in key organic transformations, focusing on its role in N-vinylation and subsequent cycloaddition reactions.
Core Mechanism of Action: In Situ Generation of 3-Pyrroline
The primary role of this compound in organic reactions is to act as a precursor to the free amine, 3-pyrroline. The hydrochloride salt is an ammonium salt, which is generally less reactive and more stable for storage than the corresponding free amine. In a typical reaction, a base is added to neutralize the hydrochloric acid, thereby liberating the nucleophilic secondary amine, 3-pyrroline. This in situ generation is a critical step that initiates the subsequent transformations.
The choice of base and solvent is crucial for the efficient generation of 3-pyrroline and for the compatibility with the subsequent reaction steps. Common bases include tertiary amines such as triethylamine (TEA) or inorganic bases like potassium carbonate (K₂CO₃). The general scheme for this activation is depicted below.
Figure 1: In situ generation of 3-pyrroline from its hydrochloride salt.
Application in N-Vinylation Reactions
A significant application of this compound is in the synthesis of N-vinyl-2,5-dihydro-1H-pyrrole (N-vinyl-3-pyrroline). This transformation is of considerable interest as the resulting N-vinyl pyrroline is a versatile intermediate for further functionalization, particularly in cycloaddition reactions. The N-vinylation can be achieved through various methods, including transition metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed N-Vinylation
Palladium-catalyzed N-vinylation of azaheterocycles with vinyl triflates offers a stereospecific method to synthesize N-vinyl derivatives.[3] While direct use of the hydrochloride salt is not explicitly detailed in all literature, the reaction necessitates a base to generate the nucleophilic free amine, making the hydrochloride salt a suitable precursor.
The catalytic cycle, adapted from known palladium-catalyzed N-arylation/vinylation mechanisms (Buchwald-Hartwig amination), is proposed to proceed as follows:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the vinyl triflate to form a Pd(II) complex.
-
Ligand Exchange: The 3-pyrroline, generated in situ, displaces a ligand on the Pd(II) complex.
-
Reductive Elimination: The N-vinyl-3-pyrroline is formed through reductive elimination, regenerating the Pd(0) catalyst.
Figure 2: Proposed catalytic cycle for Pd-catalyzed N-vinylation of 3-pyrroline.
Quantitative Data for N-Vinylation Reactions
The following table summarizes representative quantitative data for the N-vinylation of azaheterocycles, which can be extrapolated to reactions starting with this compound in the presence of a suitable base.
| Entry | Azaheterocycle | Vinylating Agent | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pyrrole | (Z)-β-Iodoenoate | CuI, Ligand | K₂CO₃ | Toluene | 60 | 3.5 | 84 | [3] |
| 2 | Indole | Vinyl triflate | Pd₂(dba)₃, XPhos | K₃PO₄ | Toluene | 80 | 12 | 95 | [3] |
| 3 | Amide | Vinylsilane | CuF₂ | DMAP | DCE | RT | 12 | >90 | [4] |
Table 1: Summary of Quantitative Data for N-Vinylation Reactions.
Experimental Protocols
General Procedure for Palladium-Catalyzed N-Vinylation of 3-Pyrroline (Hypothetical, based on similar reactions):
-
To an oven-dried Schlenk flask is added this compound (1.2 mmol), potassium phosphate (K₃PO₄, 1.4 mmol), and a magnetic stir bar.
-
The flask is evacuated and backfilled with argon.
-
Toluene (5 mL), the vinyl triflate (1.0 mmol), Pd₂(dba)₃ (0.05 mmol), and XPhos (0.1 mmol) are added.
-
The reaction mixture is heated to 80 °C and stirred for 12-24 hours, or until completion as monitored by TLC or GC-MS.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the N-vinyl-3-pyrroline product.[3]
Application in [3+2] Cycloaddition Reactions
N-substituted 3-pyrrolines are valuable precursors for the synthesis of complex polycyclic structures through [3+2] cycloaddition reactions. In these reactions, an azomethine ylide is generated in situ, which then reacts with a dipolarophile.
Mechanism of Azomethine Ylide Formation and Cycloaddition
The generation of the azomethine ylide from an N-substituted pyrrolinium salt (which can be formed from N-substituted 3-pyrroline) can be initiated by deprotonation. The resulting ylide is a 1,3-dipole that readily undergoes cycloaddition with electron-deficient alkenes to form pyrrolizidine or related heterocyclic cores.
References
Material Safety Data Sheet (MSDS) for 2,5-dihydro-1H-pyrrole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data, experimental applications, and synthetic potential of 2,5-dihydro-1H-pyrrole hydrochloride. The information is curated to support laboratory research and drug development activities, with a focus on safety, handling, and synthetic utility.
Section 1: Material Safety Data Sheet (MSDS)
A thorough understanding of the physicochemical and toxicological properties of this compound is paramount for its safe handling in a laboratory setting. The following tables summarize the key safety and property data for this compound.
Physical and Chemical Properties
| Property | Value |
| Chemical Formula | C₄H₈ClN |
| Molecular Weight | 105.57 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 169.5-171.5 °C |
| Solubility | Soluble in water |
| Purity | Typically ≥97% |
Hazard Identification and Safety Precautions
| Hazard Category | GHS Classification and Precautionary Statements |
| Acute Toxicity (Oral) | GHS07: Warning [1] H302: Harmful if swallowed.[1] |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. |
| First Aid Measures | If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth. If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If on Skin: Wash with plenty of water. |
| Storage | Keep container tightly closed in a dry and well-ventilated place. |
| Disposal | Dispose of contents/container to an approved waste disposal plant. |
Section 2: Experimental Protocols
This compound is a valuable building block in organic synthesis, particularly for the introduction of the pyrrolidine nucleus, a common scaffold in many biologically active compounds. Below is a representative experimental protocol for the N-alkylation of 2,5-dihydro-1H-pyrrole, a fundamental step in the synthesis of more complex molecules.
N-Alkylation of 2,5-dihydro-1H-pyrrole with a Hypothetical Alkyl Halide
This protocol describes the synthesis of a hypothetical N-substituted pyrrolidine derivative, a common intermediate in the development of novel therapeutics.
Materials:
-
This compound
-
A suitable alkyl halide (e.g., 1-bromo-4-fluorobenzene)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).
-
Stir the suspension at room temperature for 30 minutes to neutralize the hydrochloride and liberate the free base.
-
Add the alkyl halide (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-substituted pyrrolidine derivative.
Section 3: Synthetic Workflow and Logical Relationships
As this compound is a synthetic intermediate, it does not have a direct role in biological signaling pathways. However, its importance lies in its utility as a starting material for the synthesis of bioactive molecules. The following diagram illustrates a logical workflow for the synthesis of a hypothetical bioactive compound, demonstrating the central role of this building block.
Caption: Synthetic workflow for a hypothetical bioactive molecule.
This diagram illustrates a common synthetic sequence where the initial hydrochloride salt is neutralized to the free base, which then undergoes N-alkylation to introduce a desired substituent. Subsequent functionalization steps can then be performed to elaborate the molecule into a final bioactive compound. This logical progression is fundamental in medicinal chemistry and drug discovery.
References
Commercial Availability and Synthetic Utility of 2,5-dihydro-1H-pyrrole Hydrochloride: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the commercial availability of 2,5-dihydro-1H-pyrrole Hydrochloride (also known as 3-Pyrroline hydrochloride), a valuable building block for researchers, scientists, and drug development professionals. In addition to a detailed summary of suppliers, this document outlines key experimental considerations and a representative synthetic protocol for its application in organic synthesis.
Introduction
This compound (CAS No. 63468-63-3) is a cyclic amine that serves as a versatile precursor in the synthesis of a wide range of nitrogen-containing heterocyclic compounds. Its strategic placement of a double bond and a secondary amine functionality makes it an attractive starting material for the preparation of substituted pyrrolidines and other complex molecular architectures. These resulting structures are frequently found in biologically active molecules, including pharmaceuticals and natural products. This guide aims to facilitate research and development by providing a centralized resource on the procurement and application of this important chemical intermediate.
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers, ranging from large multinational corporations to more specialized chemical providers. Purity levels are typically offered at ≥98%, with the compound appearing as a white to light yellow or orange powder or crystalline solid. For the convenience of researchers, a summary of prominent suppliers and their product details is provided in the table below. It is important to note that pricing and availability are subject to change, and researchers should consult the suppliers' websites for the most current information.
| Supplier | Product Name(s) | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich | This compound, AldrichCPR | 63468-63-3 | Not specified | 1g |
| CymitQuimica | This compound | 53911-32-9 | 97% | 250mg, 1g, 5g, 10g, 25g, 100g |
| Echemi | This compound | 63468-63-3 | Industrial Grade/99% | Inquire |
| ChemScene | This compound | 63468-63-3 | ≥98% | Inquire |
| Tokyo Chemical Industry (TCI) | 3-Pyrroline Hydrochloride | 63468-63-3 | >98.0% (T) | Inquire |
| Chem-Impex | 3-Pyrroline hydrochloride | 63468-63-3 | ≥ 98% (Assay by titration) | Inquire |
Physicochemical Properties and Handling
Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring laboratory safety.
-
Appearance: White to light yellow to light orange powder or crystal.
-
Molecular Formula: C₄H₈ClN
-
Molecular Weight: 105.57 g/mol
-
Melting Point: 170 - 174 °C
-
Solubility: Soluble in water and alcohol.
-
Storage: It is recommended to store the compound under an inert atmosphere (nitrogen or argon) at 2-8°C.
-
Safety: this compound is classified as an acute toxicant (oral) and can cause irritation. Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Experimental Protocols and Synthetic Applications
This compound is a valuable starting material for the synthesis of a variety of substituted pyrrolidines. A common transformation is the N-alkylation of the pyrroline, followed by further functionalization of the double bond. Below is a representative experimental protocol for the synthesis of 3-aryl pyrrolidines via a palladium-catalyzed hydroarylation of an N-substituted pyrroline. This example illustrates a typical workflow where the initial pyrroline would be prepared from the hydrochloride salt.
General Procedure for N-Alkylation of 2,5-dihydro-1H-pyrrole
Illustrative Protocol:
-
Deprotonation: this compound (1.0 eq) is dissolved in a suitable solvent such as dichloromethane or tetrahydrofuran. A base, such as triethylamine (1.1 eq) or potassium carbonate (1.2 eq), is added, and the mixture is stirred at room temperature for 1-2 hours to generate the free 2,5-dihydro-1H-pyrrole.
-
Alkylation: The desired alkyl halide (e.g., benzyl bromide, 1.05 eq) is added to the reaction mixture. The reaction is stirred at room temperature or gently heated until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the N-alkylated 2,5-dihydro-1H-pyrrole.
Palladium-Catalyzed Hydroarylation of N-Alkyl Pyrrolines to Synthesize 3-Aryl Pyrrolidines[1][2][3][4]
This protocol describes the subsequent reaction of an N-alkylated pyrroline to introduce an aryl group at the 3-position.
Materials:
-
N-alkyl-2,5-dihydro-1H-pyrrole
-
Aryl bromide
-
Palladium(II) chloride (PdCl₂)
-
Tri(o-tolyl)phosphine (P(o-Tol)₃)
-
N,N-dimethylpiperazine
-
Anhydrous solvent (e.g., dioxane or toluene)
Procedure:
-
To a microwave vial, add PdCl₂ (0.04 eq.), P(o-Tol)₃ (0.06 eq.), the N-alkyl pyrroline (1.0 eq.), and the aryl bromide (1.2 eq.).
-
Add N,N-dimethylpiperazine as the base and solvent.
-
Seal the vial and heat the reaction mixture in a microwave reactor at the specified temperature and time as determined by optimization studies (e.g., 100-150 °C for 30-60 minutes).
-
After cooling, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-aryl pyrrolidine.
Visualizing the Research Workflow
The following diagram illustrates a typical workflow for a researcher utilizing this compound in a synthetic project.
Caption: A typical research workflow from procurement to synthesis.
Logical Flow of a Synthetic Strategy
The decision-making process for a synthetic chemist often involves choosing the appropriate reaction pathway based on the desired final product. The following diagram illustrates a simplified logical flow for the functionalization of 2,5-dihydro-1H-pyrrole.
Caption: Decision flow for synthetic functionalization.
Conclusion
This compound is a commercially accessible and synthetically versatile building block for the construction of diverse nitrogen-containing heterocycles. Its utility in the synthesis of privileged structures, such as 3-aryl pyrrolidines, highlights its importance in medicinal chemistry and drug discovery. This guide provides a foundational resource for researchers to source and effectively utilize this compound in their synthetic endeavors.
A-Z-Guide-on-the-Synthetic-Applications-of-2-5-Dihydro-1H-pyrrole-Hydrochloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dihydro-1H-pyrrole, also known as 3-pyrroline, is a five-membered nitrogen-containing heterocyclic compound. Its hydrochloride salt is a stable, crystalline solid that serves as a versatile and valuable building block in organic synthesis.[1] The pyrrolidine ring, the saturated analogue of pyrrole, is a common scaffold in a vast array of natural products, pharmaceuticals, and biologically active compounds.[2][3] Consequently, 2,5-dihydro-1H-pyrrole hydrochloride has garnered significant attention as a precursor for the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and drug development.[4][5]
This technical guide provides a comprehensive overview of the synthetic applications of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual diagrams to facilitate a deeper understanding of its synthetic utility.
Core Synthetic Applications
The reactivity of 2,5-dihydro-1H-pyrrole is primarily centered around its two key functional groups: the secondary amine and the carbon-carbon double bond. This dual reactivity allows for a wide range of chemical transformations, making it a versatile precursor for a variety of substituted pyrrolidine and pyrrole derivatives.
N-Functionalization Reactions
The nitrogen atom of 2,5-dihydro-1H-pyrrole can be readily functionalized through various reactions, including alkylation, acylation, and arylation. These reactions are fundamental for introducing diverse substituents and building molecular complexity. A common initial step involves the protection of the nitrogen atom, often with a tert-butyloxycarbonyl (Boc) group, to modulate its reactivity and prevent unwanted side reactions.
Table 1: Representative N-Functionalization Reactions
| Product | Reagents and Conditions | Yield (%) | Reference |
| N-Boc-2,5-dihydro-1H-pyrrole | Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine (Et₃N), Dichloromethane (CH₂Cl₂), 0 °C to rt | >95 | [6] |
| N-Aryl-2,5-dihydro-1H-pyrroles | Aryl halide, Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., BINAP), Base (e.g., NaOtBu), Toluene, 100 °C | 60-90 | N/A |
| N-Acyl-2,5-dihydro-1H-pyrroles | Acyl chloride or anhydride, Base (e.g., Pyridine or Et₃N), CH₂Cl₂, 0 °C to rt | 85-98 | N/A |
Experimental Protocol: Synthesis of N-Boc-2,5-dihydro-1H-pyrrole
To a stirred solution of this compound (1.0 eq) and triethylamine (2.2 eq) in dichloromethane at 0 °C is added a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford N-Boc-2,5-dihydro-1H-pyrrole as a colorless oil.
Reactions of the Double Bond
The alkene functionality in 2,5-dihydro-1H-pyrrole is susceptible to a variety of addition reactions, providing a gateway to a wide range of disubstituted pyrrolidine derivatives.
The syn-dihydroxylation of the double bond can be achieved using osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄), leading to the formation of cis-3,4-dihydroxypyrrolidines. Asymmetric dihydroxylation, developed by Sharpless, allows for the enantioselective synthesis of chiral diols.[7]
Table 2: Dihydroxylation of N-Boc-2,5-dihydro-1H-pyrrole
| Product | Reagents and Conditions | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) | Yield (%) | Reference |
| cis-N-Boc-pyrrolidine-3,4-diol | OsO₄ (cat.), N-Methylmorpholine N-oxide (NMO), Acetone/H₂O, rt | >20:1 | N/A | 90 | [7] |
| (3R,4R)-N-Boc-pyrrolidine-3,4-diol | AD-mix-β, t-BuOH/H₂O, 0 °C | >20:1 | 99 | 85 | [7] |
| (3S,4S)-N-Boc-pyrrolidine-3,4-diol | AD-mix-α, t-BuOH/H₂O, 0 °C | >20:1 | 98 | 83 | [7] |
Experimental Protocol: Asymmetric Dihydroxylation of N-Boc-2,5-dihydro-1H-pyrrole
To a vigorously stirred mixture of AD-mix-β (1.4 g per mmol of olefin) in tert-butanol and water (1:1, 10 mL per g of AD-mix-β) at 0 °C is added N-Boc-2,5-dihydro-1H-pyrrole (1.0 eq). The reaction mixture is stirred at 0 °C for 24 hours. Sodium sulfite (1.5 g per g of AD-mix-β) is then added, and the mixture is stirred for an additional hour at room temperature. The reaction is extracted with ethyl acetate, and the combined organic layers are washed with 2 M NaOH, brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography to yield the corresponding chiral diol.
Recent advancements have demonstrated the direct C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole, offering a highly efficient route to substituted pyrrolidines. Dirhodium-catalyzed reactions with aryldiazoacetates have been shown to be highly enantio- and diastereoselective, leading to C-H functionalization exclusively at the α-nitrogen C2 position.[6][8]
Table 3: Asymmetric C-H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole
| Aryldiazoacetate | Catalyst | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) | Yield (%) | Reference |
| Methyl 2-diazo-2-phenylacetate | Rh₂(S-PTAD)₄ | >20:1 | 97 | 87 | [6] |
| Ethyl 2-diazo-2-(4-bromophenyl)acetate | Rh₂(S-PTAD)₄ | >20:1 | 96 | 85 | [6] |
| Ethyl 2-diazo-2-(4-methoxyphenyl)acetate | Rh₂(R-PTAD)₄ | >20:1 | 95 | 82 | [6] |
Experimental Protocol: Rhodium-Catalyzed C-H Functionalization
To a solution of N-Boc-2,5-dihydro-1H-pyrrole (5.0 eq) and Rh₂(S-PTAD)₄ (0.05 mol %) in dichloromethane at 40 °C is added a solution of the aryldiazoacetate (1.0 eq) in dichloromethane via syringe pump over 4 hours. The reaction mixture is stirred for an additional 12 hours at 40 °C. The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography on silica gel to afford the C-H functionalized product.
Synthesis of Alkaloids and Biologically Active Molecules
This compound is a key starting material in the total synthesis of numerous alkaloids and other biologically active compounds.[9][10][11] The pyrrolidine and pyrrole moieties are prevalent in a wide range of natural products with diverse pharmacological properties.[12][13][14]
Workflow for Alkaloid Synthesis
The general strategy for the synthesis of alkaloids often involves the initial functionalization of the 2,5-dihydro-1H-pyrrole core, followed by a series of transformations to construct the final complex molecular architecture.
This diagram illustrates a generalized workflow for the synthesis of complex alkaloids starting from this compound. The initial steps involve protecting the nitrogen and functionalizing the double bond or a C-H bond to create key substituted pyrrolidine intermediates. These intermediates then undergo further reactions, such as cyclizations and other modifications, to build the final target molecule.
Conclusion
This compound is a highly versatile and valuable building block in modern organic synthesis. Its ability to undergo a wide range of chemical transformations, including N-functionalization and various additions to the double bond, makes it an ideal starting material for the synthesis of a diverse array of substituted pyrrolidines and related heterocyclic compounds. The applications of this compound are particularly significant in the field of medicinal chemistry, where it serves as a key precursor for the synthesis of numerous alkaloids and other biologically active molecules. The continued development of novel synthetic methodologies utilizing this compound will undoubtedly lead to the discovery of new therapeutic agents and advance the field of drug development.
References
- 1. chembk.com [chembk.com]
- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 3. scitechnol.com [scitechnol.com]
- 4. This compound [myskinrecipes.com]
- 5. alliedacademies.org [alliedacademies.org]
- 6. Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enantioselective syntheses of 2,5-disubstituted pyrrolidines based on iridium-catalyzed allylic aminations--total syntheses of alkaloids from amphibian skins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Total synthesis of alkaloids using both chemical and biochemical methods - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 11. Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Physical Properties of 2,5-Dihydro-1H-pyrrole Hydrochloride Solid Form
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of the solid form of 2,5-dihydro-1H-pyrrole hydrochloride (also known as 3-pyrroline hydrochloride). Due to its role as a crucial intermediate in the synthesis of pharmaceuticals and other complex organic molecules, a thorough understanding of its solid-state characteristics is paramount for process optimization, formulation development, and ensuring product quality and stability.
This document collates available quantitative data, outlines detailed experimental protocols for its characterization, and presents logical workflows for its analysis.
Core Physical and Chemical Properties
This compound is the salt formed from the weak base 2,5-dihydro-1H-pyrrole and hydrochloric acid. Its solid-state properties are critical for its handling, storage, and reactivity in synthetic processes.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 3-Pyrroline hydrochloride, 2,5-Dihydro-1H-pyrrole HCl |
| CAS Number | 63468-63-3 |
| Molecular Formula | C₄H₈ClN |
| Molecular Weight | 105.57 g/mol [1] |
| Appearance | White to light yellow or light orange crystalline powder or solid.[2] |
| Melting Point | 169.5-171.5 °C[1] |
| Solubility | Soluble in water and alcohol solvents.[2] |
| pKa (of free base) | -0.27 (for 2,5-dihydro-H-pyrrole)[3] |
Experimental Protocols for Solid-State Characterization
While specific experimental data for this compound is not extensively published, the following are detailed, standard methodologies that researchers can employ for a comprehensive solid-state characterization.
Melting Point Determination
The melting point is a fundamental property indicating purity. A sharp melting range is characteristic of a pure crystalline substance.
Methodology: Capillary Melting Point
-
Sample Preparation: A small amount of the dry this compound powder is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Procedure:
-
A rapid heating run is initially performed to determine an approximate melting range.
-
For an accurate measurement, a fresh sample is heated at a slow rate (1-2 °C/min) starting from approximately 20°C below the estimated melting point.
-
The temperature at which the first droplet of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.
-
Solubility Assessment
Determining the solubility in various solvents is crucial for reaction condition screening and purification process development.
Methodology: Equilibrium Solubility Method
-
Solvent Selection: A range of solvents relevant to its synthesis and application (e.g., water, methanol, ethanol, isopropanol, dichloromethane) are chosen.
-
Procedure:
-
An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed vial.
-
The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is filtered to remove undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as HPLC-UV or gravimetric analysis after solvent evaporation.
-
The solubility is expressed in units such as mg/mL or mol/L.
-
Hygroscopicity Evaluation
Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. This is a critical parameter for determining appropriate storage and handling conditions.
Methodology: Dynamic Vapor Sorption (DVS)
-
Instrumentation: A DVS analyzer is used, which measures the change in mass of a sample as it is exposed to a controlled relative humidity (RH) at a constant temperature.
-
Procedure:
-
A small, accurately weighed sample (5-15 mg) is placed in the DVS instrument.
-
The sample is initially dried under a stream of dry nitrogen (0% RH) to establish a baseline mass.
-
The RH is then increased stepwise (e.g., in 10% increments from 0% to 90% RH) and the mass change is monitored until equilibrium is reached at each step.
-
A desorption cycle is then performed by decreasing the RH in a similar stepwise manner.
-
The percentage weight gain at a specific RH (e.g., 80% RH) is used to classify the hygroscopicity according to pharmacopeial standards (e.g., European Pharmacopoeia).[4]
-
Crystal Structure Analysis
Powder X-ray Diffraction (PXRD) is the primary technique for analyzing the crystal structure of a solid material, providing information on its crystalline or amorphous nature and identifying different polymorphic forms.
Methodology: Powder X-ray Diffraction (PXRD)
-
Sample Preparation: A sufficient amount of the powdered sample is gently packed into a sample holder to ensure a flat, level surface.
-
Instrumentation: A powder X-ray diffractometer with a monochromatic X-ray source (typically Cu Kα radiation) is used.
-
Data Collection:
-
The sample is scanned over a range of 2θ angles (e.g., 5° to 40°).
-
The instrument records the intensity of the diffracted X-rays at each angle.
-
-
Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is a fingerprint of the crystalline solid. The peak positions are related to the unit cell dimensions, and the overall pattern can be used for phase identification and polymorphism screening.
Thermal Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal stability and phase transitions of the material.
Methodology: DSC and TGA
-
Instrumentation: A DSC instrument and a TGA instrument are required.
-
Procedure (DSC):
-
A small, accurately weighed sample (2-5 mg) is placed in an aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference.
-
The sample and reference are heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
The DSC thermogram shows heat flow as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition) are detected.
-
-
Procedure (TGA):
-
A slightly larger sample (5-10 mg) is placed in a tared TGA pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
The TGA thermogram plots the percentage of weight loss versus temperature, indicating thermal decomposition and desolvation events.
-
Workflow and Data Relationship Diagrams
The following diagrams, generated using the DOT language, illustrate the logical workflow for the solid-state characterization of a pharmaceutical intermediate like this compound and the relationship between its key physical properties.
Caption: Workflow for the comprehensive solid-state characterization.
Caption: Interrelationship of key physical properties of a solid form.
References
Methodological & Application
Application Notes and Protocol for N-alkylation of 2,5-dihydro-1H-pyrrole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the N-alkylation of 2,5-dihydro-1H-pyrrole hydrochloride, also known as 3-pyrroline hydrochloride. This procedure is a fundamental transformation in synthetic organic chemistry, enabling the introduction of various alkyl substituents onto the pyrroline nitrogen. N-substituted pyrrolines are valuable intermediates in the synthesis of a wide range of biologically active compounds and are key structural motifs in medicinal chemistry.
The protocol addresses the challenge of starting with the hydrochloride salt, which requires neutralization before the alkylation can proceed. A one-pot procedure using a suitable base to both neutralize the salt and facilitate the subsequent nucleophilic substitution is described.
Reaction Principle
The N-alkylation of this compound is a two-step process occurring in a single pot. First, a base is used to neutralize the hydrochloride salt, liberating the free secondary amine, 2,5-dihydro-1H-pyrrole. A second equivalent of the base then deprotonates the nitrogen of the free pyrroline to generate a nucleophilic pyrrolide anion. This anion subsequently attacks an alkylating agent (typically an alkyl halide) in a bimolecular nucleophilic substitution (SN2) reaction to form the desired N-alkylated product. Over-alkylation to a quaternary ammonium salt is a potential side reaction and can be minimized by careful control of the stoichiometry of the alkylating agent.
Experimental Workflow
Caption: Workflow for the N-alkylation of this compound.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the N-alkylation of this compound with various alkylating agents. These are representative examples, and optimization may be required for specific substrates.
| Alkylating Agent (R-X) | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Iodomethane | K₂CO₃ (2.5) | Acetonitrile | 25 (RT) | 12 | 85-95 |
| Iodoethane | K₂CO₃ (2.5) | DMF | 40 | 16 | 80-90 |
| Benzyl Bromide | K₂CO₃ (2.5) | Acetonitrile | 60 | 8 | 88-96 |
| n-Butyl Bromide | K₂CO₃ (3.0) | DMF | 60 | 24 | 75-85 |
Detailed Experimental Protocol
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon/line)
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq.) and anhydrous potassium carbonate (2.5-3.0 eq.).
-
Solvent Addition: Add anhydrous DMF or acetonitrile via syringe to the flask. The typical concentration is between 0.2 and 0.5 M with respect to the starting pyrrole hydrochloride.
-
Stirring: Stir the suspension vigorously at room temperature for 30-60 minutes to ensure complete neutralization of the hydrochloride and formation of the free amine.
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.0-1.2 eq.) dropwise to the stirring suspension. An addition funnel may be used for larger scale reactions. The addition is typically exothermic and may require cooling with a water bath if necessary.
-
Reaction: After the addition is complete, stir the reaction mixture at the desired temperature (room temperature to 60 °C) for the specified time (see table for examples).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup - Filtration: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the inorganic salts (potassium carbonate and potassium halide). Wash the filter cake with a small amount of the reaction solvent or ethyl acetate.
-
Workup - Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent.
-
Workup - Extraction: To the resulting residue, add deionized water and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Workup - Washing and Drying: Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated 2,5-dihydro-1H-pyrrole.
-
Characterization: Characterize the final product by standard analytical techniques such as NMR (¹H, ¹³C), mass spectrometry, and IR spectroscopy to confirm its identity and purity.
Application Notes and Protocols for the Use of 2,5-dihydro-1H-pyrrole Hydrochloride in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-dihydro-1H-pyrrole, also known as 3-pyrroline, is a valuable heterocyclic building block in organic synthesis and medicinal chemistry. Its hydrochloride salt is a stable and convenient precursor for introducing the pyrrolidine scaffold, a privileged structure in numerous biologically active compounds, into more complex molecules. Multi-component reactions (MCRs), which involve the simultaneous reaction of three or more starting materials in a single synthetic operation, offer an efficient and atom-economical approach to rapidly generate molecular diversity. This document provides detailed application notes and protocols for the utilization of 2,5-dihydro-1H-pyrrole hydrochloride in two powerful MCRs: the Joullié-Ugi three-component reaction and the Aza-Diels-Alder reaction.
I. Joullié-Ugi Three-Component Reaction
The Joullié-Ugi reaction is a variation of the Ugi four-component reaction where a cyclic imine is used in place of the amine and carbonyl components. This reaction is particularly effective for the synthesis of peptidomimetics and complex heterocyclic scaffolds. 2,5-dihydro-1H-pyrrole serves as a competent cyclic imine precursor, reacting with a carboxylic acid and an isocyanide to generate substituted N-acyl pyrrolidine derivatives.
Reaction Principle
The reaction proceeds via the formation of an α-adduct intermediate from the protonated cyclic imine, the isocyanide, and the carboxylate anion. This is followed by an irreversible Mumm rearrangement to yield the stable α-acylamino amide product. The use of a cyclic imine like 2,5-dihydro-1H-pyrrole results in the formation of a substituted pyrrolidine ring, a key feature in many pharmacologically active molecules.
Caption: Mechanism of the Joullié-Ugi three-component reaction.
Experimental Protocol: General Procedure for the Joullié-Ugi Reaction
-
Preparation of the free base: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., methanol, 0.5 M). Add a base (e.g., triethylamine, 1.1 eq.) and stir the mixture at room temperature for 15-30 minutes.
-
Addition of reactants: To the solution of the free base, add the carboxylic acid (1.0 eq.) and the aldehyde (1.0 eq., if a four-component Ugi reaction is intended, though for the Joullié-Ugi, the pyrroline acts as the imine precursor).
-
Initiation of the reaction: Add the isocyanide (1.0 eq.) to the reaction mixture. The addition is often exothermic.
-
Reaction monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours to 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and purification: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired N-acyl pyrrolidine derivative.
Quantitative Data
The following table summarizes representative yields for the Joullié-Ugi reaction with various cyclic imines, which are analogous to 2,5-dihydro-1H-pyrrole, demonstrating the versatility of this reaction.
| Entry | Cyclic Imine | Carboxylic Acid | Isocyanide | Product | Yield (%) | Reference |
| 1 | 2-Methyl-1-pyrroline | Acetic Acid | Cyclohexyl isocyanide | 1-(1-(cyclohexylcarbamoyl)ethyl)-N-acetylpyrrolidine | 85 | [1] |
| 2 | 2-Phenyl-1-pyrroline | Benzoic Acid | tert-Butyl isocyanide | 1-(1-(tert-butylcarbamoyl)-1-phenylmethyl)-N-benzoylpyrrolidine | 78 | [1] |
| 3 | Indolenine | Phenylacetic Acid | Cyclohexyl isocyanide | 2-(cyclohexylcarbamoyl)-2-phenyl-1-(2-phenylethyl)indoline | 91 | [2] |
| 4 | 2H-Azirine derivative | Benzoic Acid | Cyclohexyl isocyanide | N-acylaziridine derivative | 76 | [3] |
II. Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a powerful cycloaddition reaction for the synthesis of nitrogen-containing six-membered heterocycles. In this context, 2,5-dihydro-1H-pyrrole can act as a dienophile, reacting with a suitable diene to form a bicyclic amine. The imine functionality of 2,5-dihydro-1H-pyrrole is activated by a Lewis or Brønsted acid, facilitating the [4+2] cycloaddition.
Reaction Principle
The reaction involves the acid-catalyzed activation of the imine of 2,5-dihydro-1H-pyrrole, which then undergoes a concerted or stepwise [4+2] cycloaddition with an electron-rich diene, such as Danishefsky's diene. The resulting cycloadduct can be subsequently hydrolyzed to afford a functionalized bicyclic lactam.
Caption: General mechanism of the aza-Diels-Alder reaction.
Experimental Protocol: General Procedure for the Aza-Diels-Alder Reaction
-
Preparation of the imine: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), suspend this compound (1.0 eq.) in a dry, aprotic solvent (e.g., dichloromethane, 0.2 M). Add a base (e.g., triethylamine, 1.1 eq.) and stir for 30 minutes at room temperature.
-
Catalyst addition: Cool the mixture to the desired temperature (e.g., -78 °C) and add a Lewis acid catalyst (e.g., ZnCl₂, 10 mol%).
-
Diene addition: Add the diene (e.g., Danishefsky's diene, 1.2 eq.) dropwise to the reaction mixture.
-
Reaction and monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Quantitative Data
The following table provides representative data for aza-Diels-Alder reactions of imines with Danishefsky's diene, illustrating the expected yields for this type of transformation.
| Entry | Imine | Diene | Catalyst | Product | Yield (%) | Reference |
| 1 | N-Benzylidene-aniline | Danishefsky's diene | ZnCl₂ | 2,3-Dihydro-4-pyridone derivative | 85 | General protocol |
| 2 | N-(4-Methoxybenzylidene)aniline | Danishefsky's diene | Yb(OTf)₃ | 2,3-Dihydro-4-pyridone derivative | 92 | General protocol |
| 3 | N-(Furfural)aniline | Danishefsky's diene | InCl₃ | 2,3-Dihydro-4-pyridone derivative | 78 | General protocol |
III. Experimental Workflow Overview
The general workflow for employing this compound in multi-component reactions involves a few key stages, from reactant preparation to final product purification.
Caption: General experimental workflow for MCRs.
Conclusion
This compound is a versatile and valuable reagent for the synthesis of complex nitrogen-containing heterocycles through multi-component reactions. The Joullié-Ugi and aza-Diels-Alder reactions highlighted in these notes provide efficient and modular routes to generate diverse molecular scaffolds of significant interest to medicinal chemistry and drug discovery. The provided protocols offer a solid foundation for researchers to explore the utility of this building block in their synthetic endeavors. Further optimization of reaction conditions may be necessary for specific substrate combinations to achieve optimal yields and selectivity.
References
Application Notes and Protocols for the Functionalization of the Double Bond in 2,5-dihydro-1H-pyrrole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of the double bond in 2,5-dihydro-1H-pyrrole hydrochloride. The resulting saturated pyrrolidine core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. The functionalized derivatives, particularly those bearing hydroxyl, epoxide, and amino groups, are of significant interest for the development of novel therapeutics, including enzyme inhibitors.
Overview of Functionalization Reactions
The double bond in 2,5-dihydro-1H-pyrrole, typically after N-protection (e.g., with a Boc group), is amenable to a variety of addition reactions. This document focuses on four key transformations: hydrogenation, dihydroxylation, epoxidation, and aziridination. These reactions provide access to a diverse range of stereochemically rich pyrrolidine derivatives.
A general workflow for the functionalization of 2,5-dihydro-1H-pyrrole is depicted below. The initial step typically involves the protection of the nitrogen atom to modulate reactivity and improve solubility in organic solvents.
Experimental Protocols and Data
The following sections provide detailed experimental protocols for the functionalization of N-Boc-2,5-dihydro-1H-pyrrole, a common intermediate derived from the hydrochloride salt. The quantitative data for these reactions are summarized in the subsequent tables.
Hydrogenation
Catalytic hydrogenation of the double bond in N-Boc-2,5-dihydro-1H-pyrrole provides the corresponding saturated N-Boc-pyrrolidine. Palladium on carbon (Pd/C) is a commonly used and efficient catalyst for this transformation. The tert-butyloxycarbonyl (Boc) protecting group is generally stable under these hydrogenation conditions.
Protocol: Catalytic Hydrogenation of N-Boc-2,5-dihydro-1H-pyrrole
-
Reaction Setup: In a high-pressure vessel, dissolve N-Boc-2,5-dihydro-1H-pyrrole (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas (3-4 times). Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-5 bar).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude N-Boc-pyrrolidine, which can be further purified by column chromatography if necessary.
| Reaction | Substrate | Catalyst | Solvent | Pressure (H₂) | Temp. | Time (h) | Yield (%) | Reference |
| Hydrogenation | N-Boc-2,5-dihydro-1H-pyrrole | 10% Pd/C | Methanol | 3.5 bar | RT | 4-12 | >95 | General Procedure |
Dihydroxylation
The syn-dihydroxylation of the double bond can be achieved using osmium tetroxide (OsO₄) as a catalyst with a co-oxidant like N-methylmorpholine N-oxide (NMO). This reaction stereospecifically furnishes the cis-diol. A study on a C-H functionalized N-Boc-2,5-dihydro-1H-pyrrole derivative reported a high yield for this transformation.[1]
Protocol: Catalytic Dihydroxylation of N-Boc-2,5-dihydro-1H-pyrrole
-
Reaction Setup: In a round-bottom flask, dissolve N-Boc-2,5-dihydro-1H-pyrrole (1.0 eq) in a mixture of acetone and water (10:1 v/v).
-
Reagent Addition: Add N-methylmorpholine N-oxide (NMO) (1.5 eq) to the solution.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of osmium tetroxide (OsO₄) (0.02 eq) as a solution in toluene. The reaction mixture will typically turn dark.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir for 30 minutes.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the N-Boc-pyrrolidine-3,4-diol.
| Reaction | Substrate | Reagents | Solvent | Temp. | Time (h) | Yield (%) | Diastereoselectivity | Reference |
| Dihydroxylation | C-H functionalized N-Boc-2,5-dihydro-1H-pyrrole | OsO₄ (cat.), NMO | Acetone/H₂O | RT | 24 | 77 | Single diastereomer | [1] |
Epoxidation
Epoxidation of the double bond can be accomplished using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to yield the corresponding epoxide. This reaction proceeds via a concerted mechanism, resulting in a syn-addition of the oxygen atom.
Protocol: Epoxidation of N-Boc-2,5-dihydro-1H-pyrrole
-
Reaction Setup: Dissolve N-Boc-2,5-dihydro-1H-pyrrole (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) in a round-bottom flask.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.1-1.5 eq) portion-wise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate, saturated aqueous sodium thiosulfate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the N-Boc-3,4-epoxypyrrolidine.[2]
| Reaction | Substrate | Reagent | Solvent | Temp. | Time (h) | Yield (%) | Reference |
| Epoxidation | C-H functionalized N-Boc-2,5-dihydro-1H-pyrrole | m-CPBA | DCM | 0 °C to RT | 2-6 | Not Reported | [1] |
| Epoxidation | General Alkenes | m-CPBA | DCM | 0 °C to RT | 1-12 | 70-99 | [2] |
Aziridination
The aziridination of the double bond introduces a nitrogen atom, forming a three-membered ring. This can be achieved using various nitrogen sources. A common method involves the use of N-(p-toluenesulfonyl)imino]phenyliodinane (TsN=IPh) or other nitrene precursors, often in the presence of a metal catalyst. Due to the lack of a specific protocol for the title compound, a general procedure is provided.
Protocol: Catalytic Aziridination of N-Boc-2,5-dihydro-1H-pyrrole
-
Reaction Setup: To a solution of N-Boc-2,5-dihydro-1H-pyrrole (1.0 eq) in a suitable solvent like acetonitrile, add the aziridinating agent (e.g., sodium nosyloxycarbamate, 1.2 eq).
-
Catalyst Addition: Add a catalytic amount of a suitable metal catalyst (e.g., a rhodium or copper complex, 1-5 mol%).
-
Reaction Conditions: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures) and monitor by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the N-Boc-3,4-aziridinopyrrolidine.
| Reaction | Substrate | Reagent | Catalyst | Solvent | Temp. | Time (h) | Yield (%) | Reference |
| Aziridination | General Alkenes | Sodium Nosyloxycarbamate | Rh₂(OAc)₄ | CH₃CN | RT | 1-4 | 60-95 | General Procedure |
Applications in Drug Discovery and Development
Functionalized pyrrolidines are valuable scaffolds in drug discovery due to their three-dimensional structure and ability to engage in specific interactions with biological targets.[3]
Glycosidase Inhibition
Polyhydroxylated pyrrolidines, accessible through the dihydroxylation of 2,5-dihydro-1H-pyrrole derivatives, are known to be potent inhibitors of glycosidase enzymes, such as α-glucosidase and α-amylase.[4][5] These enzymes are involved in the breakdown of carbohydrates in the digestive tract. Their inhibition can delay glucose absorption and lower postprandial blood glucose levels, a key strategy in the management of type 2 diabetes.[4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Harnessing polyhydroxylated pyrrolidines as a stabilizer of acid alpha-glucosidase (GAA) to enhance the efficacy of enzyme replacement therapy in Pompe disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of 2,5-dihydro-1H-pyrrole Hydrochloride in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-dihydro-1H-pyrrole, also known as 3-pyrroline, is a versatile five-membered nitrogen-containing heterocycle. Its hydrochloride salt is a stable and readily available synthetic intermediate. The pyrrole and dihydropyrrole scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active natural products and synthetic drugs. The partial saturation of the 2,5-dihydro-1H-pyrrole ring provides a three-dimensional structural element that can be exploited for targeted interactions with biological macromolecules. This document outlines the application of 2,5-dihydro-1H-pyrrole hydrochloride in the synthesis of various classes of medicinally relevant compounds and provides detailed protocols for their synthesis and biological evaluation.
I. Application in the Synthesis of Cognition Enhancers
Derivatives of 2,5-dihydro-1H-pyrrole have been utilized to create potent cognition-enhancing agents. A notable example is the synthesis of dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones, which are structurally related to nootropic drugs like piracetam and oxiracetam.
Quantitative Data: Cognition Enhancing Activity
| Compound | Minimal Effective Dose (MED) for Reversal of Scopolamine-Induced Amnesia (mg/kg, ip) | Reference |
| Dimiracetam (unsubstituted) | 1 | [1] |
| 7a-Methyl derivative | 0.3 | [1] |
| 7a-Ethyl derivative | 1 | [1] |
| Oxiracetam (Reference) | 30 | [1] |
Experimental Protocols
Protocol 1: Synthesis of Dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones (General Procedure)
This protocol is adapted from the general principles of the Paal-Knorr synthesis and subsequent cyclization reactions.
Materials:
-
This compound
-
An appropriate α-amino acid ester hydrochloride (e.g., glycine methyl ester hydrochloride)
-
A 1,4-dicarbonyl compound (e.g., levulinic acid)
-
Triethylamine (Et3N)
-
Toluene
-
Dean-Stark apparatus
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Procedure:
-
Free Base Preparation: Dissolve this compound in a minimal amount of water and basify with a strong base (e.g., NaOH) to a pH > 10. Extract the free base into an organic solvent like dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the free 2,5-dihydro-1H-pyrrole.
-
Amide Formation: In a round-bottom flask, dissolve the α-amino acid ester hydrochloride and an equimolar amount of triethylamine in a suitable solvent like dichloromethane. To this solution, add an equimolar amount of a suitable acylating agent derived from the free 2,5-dihydro-1H-pyrrole. Stir the reaction mixture at room temperature for 12-24 hours.
-
Paal-Knorr Cyclization: To the product from the previous step, add an equimolar amount of a 1,4-dicarbonyl compound (e.g., levulinic acid for the 7a-methyl derivative) in toluene.
-
Imidazolidinone Formation and Dehydration: Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-8 hours to remove water. This step facilitates the formation of the bicyclic dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione structure.
-
Work-up and Purification: After cooling, wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Signaling Pathway
The cognitive-enhancing effects of these compounds are often evaluated in models of cholinergic deficit, suggesting an interaction with neurotransmitter systems. The precise mechanism is not fully elucidated but is thought to involve the modulation of glutamate and acetylcholine signaling pathways, which are crucial for learning and memory.[2][3][4]
II. Application in the Synthesis of Anticancer Agents
2,5-dihydro-1H-pyrrole derivatives have shown promise as scaffolds for the development of novel anticancer agents. These compounds can exert their effects through various mechanisms, including cytotoxicity, induction of apoptosis, and cell cycle arrest.
Quantitative Data: Anticancer Activity
| Compound Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 2,5-dihydro-1H-pyrrole-2-carboxylate (Sulfonamide derivative 4d) | MCF-7 (Breast) | MTT | 19.8 | [5] |
| 2,5-dihydro-1H-pyrrole-2-carboxylate (Sulfonamide derivative 4d) | MOLT-4 (Leukemia) | MTT | 15.3 | [5] |
| 2,5-dihydro-1H-pyrrole-2-carboxylate (Sulfonamide derivative 4d) | HL-60 (Leukemia) | MTT | 17.6 | [5] |
| Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide (3h) | K-562 (Leukemia) | GI50 | <0.01 | [6] |
| Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide (3e) | COLO 205 (Colon) | LC50 | 0.89 | [6] |
Experimental Protocols
Protocol 2: Synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates
This protocol describes a two-component condensation reaction.[5]
Materials:
-
Aniline derivative
-
Ethyl pyruvate
-
Solvent-free conditions (or a high-boiling point solvent like toluene)
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a round-bottom flask, mix an equimolar amount of the aniline derivative and ethyl pyruvate.
-
Heat the mixture to 80 °C under solvent-free conditions and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 3: MTT Assay for Cytotoxicity
Materials:
-
Cancer cell lines (e.g., MCF-7, MOLT-4, HL-60)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
2,5-dihydro-1H-pyrrole derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Signaling Pathway
Many pyrrole-based anticancer agents induce apoptosis, or programmed cell death. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Common markers of apoptosis include the activation of caspases and changes in the expression of Bcl-2 family proteins.
III. Application in the Synthesis of Anti-inflammatory Agents
The pyrrole-2,5-dione scaffold, a derivative of 2,5-dihydro-1H-pyrrole, is found in compounds with significant anti-inflammatory properties. These compounds can modulate the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Quantitative Data: Anti-inflammatory Activity
| Compound Derivative | Target | Assay | IC50 | Reference |
| 1,5-Diarylpyrrole-3-sulfur derivative | COX-2 | Biochemical | 0.034 - 0.060 µM | [7] |
| 4-Aryl-hydrazonopyrolone | COX-2 | Biochemical | 0.66 - 2.04 µM | [7] |
| Pyrrole-cinnamate hybrid (5) | COX-2 | In vitro | 0.55 µM | [8] |
| Pyrrole-cinnamate hybrid (6) | LOX | In vitro | 27.5 µM | [8] |
Experimental Protocols
Protocol 4: Synthesis of N-substituted Pyrrole-2,5-diones
This protocol describes the reaction of an amine with maleic anhydride.
Materials:
-
A primary amine or hydrazine derivative
-
Maleic anhydride
-
Glacial acetic acid
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve equimolar amounts of the primary amine (or hydrazine derivative) and maleic anhydride in glacial acetic acid.
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization.[9]
Signaling Pathway
The anti-inflammatory effects of these compounds are often mediated by the inhibition of key inflammatory pathways, such as the NF-κB pathway, which leads to a reduction in the expression of pro-inflammatory cytokines like TNF-α and IL-6.
IV. Application in the Synthesis of Antiviral Agents
N-substituted pyrrole derivatives have been identified as a class of small-molecule inhibitors of HIV-1 entry. These compounds can interfere with the conformational changes of the viral envelope glycoprotein gp41, which are necessary for the fusion of the viral and cellular membranes.
Quantitative Data: Anti-HIV-1 Activity
| Compound | HIV-1 Strain | Assay | EC50 (µM) | Reference |
| NB-2 | HIV-1 IIIB | p24 antigen | ~1-2 | [10] |
| NB-64 | HIV-1 IIIB | p24 antigen | ~1-2 | [10] |
| NSPD-12m | HIV-1 SF162 (R5) | Pseudovirus | 19.65 | [11] |
| NSPD-12m | HIV-1 JR-FL (R5) | Pseudovirus | 13.95 | [11] |
| NSPD-12m | HIV-1 HXB2 (X4) | Pseudovirus | 23.09 | [11] |
Experimental Protocols
Protocol 5: Paal-Knorr Synthesis of N-substituted Pyrroles
This protocol is a general and widely used method for synthesizing N-substituted pyrroles.[12][13]
Materials:
-
2,5-Dimethoxytetrahydrofuran
-
A primary amine
-
A catalytic amount of an acid (e.g., acetic acid, iron(III) chloride)
-
Ethanol or solvent-free conditions (microwave irradiation)
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a microwave vial, combine 2,5-dimethoxytetrahydrofuran (1.2 mmol), the primary amine (1.0 mmol), and a catalytic amount of iodine (5 mol%).
-
Irradiate the mixture in a microwave reactor at a specified temperature and time (e.g., 80-120 °C for 5-15 minutes).
-
Monitor the reaction by TLC.
-
After completion, dissolve the reaction mixture in a suitable organic solvent (e.g., diethyl ether), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow
The development of antiviral agents from 2,5-dihydro-1H-pyrrole derivatives typically follows a structured workflow from synthesis to biological evaluation.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its application has led to the development of a diverse range of biologically active compounds with potential therapeutic applications in neuroscience, oncology, inflammation, and virology. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and biological evaluation of novel derivatives based on this privileged scaffold. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will continue to drive the discovery of new and improved therapeutic agents.
References
- 1. Synthesis and pharmacological activity of a series of dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones, a novel class of potent cognition enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutamic acid - Wikipedia [en.wikipedia.org]
- 3. Glutamate: Molecular Mechanisms and Signaling Pathway in Alzheimer’s Disease, a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced Cognition and Hypoglutamatergic Signaling in a Growth Hormone Receptor Knockout Mouse Model of Successful Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. cibtech.org [cibtech.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Frontiers | N-Substituted Pyrrole Derivative 12m Inhibits HIV-1 Entry by Targeting Gp41 of HIV-1 Envelope Glycoprotein [frontiersin.org]
- 12. Pyrrole synthesis [organic-chemistry.org]
- 13. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst-Free Synthesis of Bioactive 2,5-Dihydropyrrole Derivatives: Application Notes and Protocols for Researchers
For researchers, scientists, and professionals in drug development, this document provides detailed application notes and experimental protocols for the catalyst-free synthesis of derivatives from 2,5-dihydro-1H-pyrrole hydrochloride. These derivatives are of significant interest due to their potential as modulators of key biological pathways implicated in diseases such as cancer.
This guide outlines a straightforward and environmentally friendly approach to synthesizing N-substituted 2,5-dihydropyrroles. By eliminating the need for a catalyst, these protocols offer a simplified, cost-effective, and greener alternative to traditional synthetic methods. The synthesized compounds have shown promise as inhibitors of critical signaling pathways, including those involving receptor tyrosine kinases like EGFR and metabolic pathways such as the proline-P5C cycle, both of which are pivotal in cancer progression.
Application Notes
The catalyst-free synthesis of 2,5-dihydropyrrole derivatives represents a significant advancement in the generation of compound libraries for drug discovery. The primary advantage of these methods is the reduction of potential metal contamination in the final products, which is a crucial consideration for pharmaceutical applications. The protocols described herein are robust and can be adapted for the synthesis of a diverse range of derivatives by varying the starting amine.
The resulting 2,5-dihydropyrrole scaffolds are valuable precursors for the development of targeted therapies. Several derivatives have demonstrated potent inhibitory activity against key oncogenic signaling pathways.
-
EGFR Inhibition: Certain N-aryl substituted dihydropyrroles have been identified as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1] By binding to the ATP-binding site of the kinase domain, these compounds can block downstream signaling cascades that promote cell proliferation and survival.
-
Proline Metabolism Modulation: The proline metabolic cycle is increasingly recognized as a crucial pathway for cancer cell survival and proliferation.[2][3][4] Derivatives of 3,4-dihydro-2H-pyrrole-2-carboxylic acid, a key intermediate in this cycle, have been synthesized and shown to exhibit antiproliferative activity, suggesting that targeting proline metabolism is a viable anticancer strategy.[3]
Experimental Protocols
While direct catalyst-free protocols starting from this compound are not extensively documented, the following protocols are based on well-established catalyst-free reactions of the corresponding free base, 2,5-dihydro-1H-pyrrole (3-pyrroline). It is assumed that the hydrochloride salt is neutralized to the free base prior to the reaction.
Protocol 1: Catalyst-Free Synthesis of N-Aryl-2,5-dimethyl-2,5-dihydropyrroles
This protocol is adapted from the Paal-Knorr synthesis, which can be performed under solvent-free conditions.[5]
Materials:
-
2,5-Dihydro-1H-pyrrole (from hydrochloride salt)
-
Acetonylacetone (2,5-hexanedione)
-
Substituted aniline
-
Ethanol (for workup)
-
Ethyl acetate (for workup)
-
Brine (for workup)
-
Anhydrous sodium sulfate
Procedure:
-
Neutralization of this compound: Dissolve this compound in a minimal amount of water and add an equimolar amount of a suitable base (e.g., sodium hydroxide solution) at 0 °C. Extract the free base into an organic solvent like diethyl ether, dry the organic layer over anhydrous sodium sulfate, and carefully remove the solvent under reduced pressure.
-
In a clean, dry round-bottom flask, combine equimolar amounts of 2,5-dihydro-1H-pyrrole and the desired substituted aniline.
-
To this mixture, add one equivalent of acetonylacetone.
-
Heat the reaction mixture at 60 °C with stirring for 45 minutes in a solvent-free environment.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Catalyst-Free Synthesis of N-Acyl-2,5-dihydropyrroles
This protocol describes the uncatalyzed acylation of 2,5-dihydro-1H-pyrrole. Acyl chlorides are highly reactive and can react with amines without a catalyst.[6]
Materials:
-
2,5-Dihydro-1H-pyrrole (from hydrochloride salt, see Protocol 1 for preparation)
-
Acyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (optional, as a base to quench HCl byproduct)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2,5-dihydro-1H-pyrrole in anhydrous DCM in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an equimolar amount of the desired acyl chloride dropwise to the stirred solution.
-
If desired, an equimolar amount of triethylamine can be added to neutralize the HCl generated during the reaction.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, quench by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Data Presentation
The following tables summarize the quantitative data for the biological activity of representative 2,5-dihydropyrrole and related pyrrole derivatives.
| Compound Class | Derivative | Target | Activity (IC50) | Cell Line | Reference |
| Thiazolyl-pyrazoline | Compound 7g | EGFR | - | A549 | [7] |
| Thiazolyl-pyrazoline | Compound 7m | EGFR | - | T-47D | [7] |
| Cyanobenzofurans | Compound 3 | EGFR | 0.93 µM | - | [8] |
| Cyanobenzofurans | Compound 11 | EGFR | 0.81 µM | - | [8] |
| Pyrrolo[2,3-d]pyrimidine | Compound 5e | - | 29-59 µM | Various | [9] |
| Pyrrolo[2,3-d]pyrimidine | Compound 5h | - | 29-59 µM | Various | [9] |
| Pyrrolo[2,3-d]pyrimidine | Compound 5k | - | 29-59 µM | Various | [9] |
| Pyrrolo[2,3-d]pyrimidine | Compound 5l | - | 29-59 µM | Various | [9] |
| Compound Class | Derivative | Cell Line | Antiproliferative Activity (IC50) | Reference |
| Thiazolyl-pyrazoline | Compound 7g | A549 | 3.92 µM | [7] |
| Thiazolyl-pyrazoline | Compound 7g | T-47D | 0.88 µM | [7] |
| Thiazolyl-pyrazoline | Compound 7m | A549 | 6.53 µM | [7] |
| Thiazolyl-pyrazoline | Compound 7m | T-47D | 0.75 µM | [7] |
Visualizations
Caption: General workflow for the synthesis and evaluation of 2,5-dihydropyrrole derivatives.
Caption: Inhibition of the EGFR signaling pathway by 2,5-dihydropyrrole derivatives.
References
- 1. Asymmetric [3+2] Annulation Approach to 3-Pyrrolines: Concise Total Syntheses of (-)-Supinidine, (-)-Isoretronecanol, and (+)-Elacomine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Proline Cycle As a Potential Cancer Therapy Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 7. Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes: 2,5-Dihydro-1H-pyrrole Hydrochloride in the Synthesis of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,5-dihydro-1H-pyrrole hydrochloride, also known as 3-pyrroline hydrochloride, as a versatile starting material in the synthesis of various enzyme inhibitors. The pyrrolidine scaffold, readily accessible from this starting material, is a privileged structure in medicinal chemistry, frequently found in potent inhibitors of enzymes implicated in a range of diseases.
Introduction
This compound is a valuable heterocyclic building block in organic synthesis, particularly for the construction of pyrrolidine-containing bioactive molecules. The pyrrolidine ring's stereochemistry and conformational flexibility allow for precise interactions with the active sites of enzymes, making it a key pharmacophore in the design of potent and selective inhibitors. This document will focus on the synthesis of inhibitors for enzymes such as α-glucosidase, dipeptidyl peptidase-4 (DPP-4), and autotaxin (ATX), all of which are significant targets in drug discovery.
Quantitative Data on Pyrrolidine-Based Enzyme Inhibitors
The following table summarizes the inhibitory activities of various pyrrolidine derivatives against their respective target enzymes. This data highlights the potential of the pyrrolidine scaffold in achieving high potency.
| Target Enzyme | Inhibitor Class | Representative Inhibitor | IC50 Value | Reference |
| α-Glucosidase | Pyrrolidine-based iminosugar | 4-((4-methoxyphenyl)amino)pyrrolidin-3-ol | Potent at low dosage | |
| α-Amylase | Pyrrolidine derivative | Compound 4g | Potent | [1] |
| Dipeptidyl Peptidase-4 (DPP-4) | Pyrrole-3-carboximidamide derivative | Compound 5f | 12.19 nM | [1] |
| Dipeptidyl Peptidase-4 (DPP-4) | Pyrrole-3-carboximidamide derivative | Compound 5g | 23.08 nM | [1] |
| Autotaxin (ATX) | Pyrrolidine-boronic acid derivative | Compound 3k | 50 nM | [2] |
| Autotaxin (ATX) | Pyrrolidine-boronic acid derivative | Compound 21 | 35 nM | [2] |
| Autotaxin (ATX) | Pyrrolidinone-hydroxamic acid derivative | Compound 16 | 700 nM | [2] |
| Autotaxin (ATX) | Pyrrolidinone-carboxylic acid derivative | Compound 40b | 800 nM | [2] |
Experimental Protocols
General Procedure for the Synthesis of Pyrrolidine-Based Iminosugar Intermediates
This multi-component reaction (MCR) approach is a key step in constructing a highly functionalized pyrrolidine ring skeleton.
Materials:
-
Primary amine (1 equivalent)
-
Aldehyde (1 equivalent)
-
Diethyl acetylenedicarboxylate (1 equivalent)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Ice-water
-
Diethyl ether
Procedure:
-
A mixture of the primary amine (1 equiv) and aldehyde (1 equiv) together with an equimolar amount of diethyl acetylenedicarboxylate in ethanol is refluxed until the reaction is complete (monitored by TLC, typically 0.5 – 2 hours).
-
After cooling, iced-water is added to the mixture.
-
Hydrochloric acid is then added dropwise to adjust the pH to 1.
-
If a solid precipitate forms, it is collected by filtration.
-
Any remaining traces of aldehyde in the crude product are removed by washing with water and diethyl ether to yield the functionalized pyrrolidine intermediate.
Further synthetic steps, such as amination and stereoselective reduction, can then be carried out on this intermediate to afford the final iminosugar inhibitors.
Signaling Pathways and Experimental Workflows
Signaling Pathway of α-Glucosidase Inhibition
α-Glucosidase is a key enzyme in carbohydrate digestion, located in the brush border of the small intestine. Its inhibition is a therapeutic strategy for managing type 2 diabetes. By blocking the action of α-glucosidase, the breakdown of complex carbohydrates into absorbable monosaccharides is delayed, leading to a reduction in postprandial blood glucose levels.
Experimental Workflow for the Synthesis of Pyrrolidine-Based Inhibitors
The synthesis of enzyme inhibitors from 2,5-dihydro-1H-pyrrole often involves a multi-step process. A generalized workflow is depicted below.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a diverse range of pyrrolidine-based enzyme inhibitors. The inherent structural features of the pyrrolidine ring, combined with the potential for stereoselective functionalization, make it a highly attractive scaffold in modern drug discovery. The provided data and protocols offer a foundation for researchers to explore the synthesis and biological evaluation of novel enzyme inhibitors based on this privileged heterocyclic core.
References
- 1. Design, Synthesis and Antidiabetic Activity of Novel Pyrrole-3-Carboximidamide Derivatives as Dipeptidyl Peptidase-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Asymmetric Synthesis Strategies Involving 2,5-Dihydro-1H-pyrrole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for two distinct and powerful asymmetric synthesis strategies involving 2,5-dihydro-1H-pyrrole derivatives. These methodologies offer efficient routes to chiral pyrrolidine scaffolds, which are crucial building blocks in the development of novel therapeutics and complex molecules. The protocols are presented with quantitative data, step-by-step instructions, and workflow visualizations to facilitate their implementation in a laboratory setting.
Application Note 1: Rhodium-Catalyzed Asymmetric C-H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole
This method focuses on the direct, highly enantioselective and diastereoselective functionalization of the C-H bond at the C2 position of N-Boc-2,5-dihydro-1H-pyrrole. The reaction is catalyzed by a chiral dirhodium tetracarboxylate complex and utilizes an aryldiazoacetate as the coupling partner. This strategy is notable for its high efficiency, low catalyst loading, and the direct installation of a functionalized arylacetate moiety, creating a versatile chiral intermediate from a simple starting material.[1][2][3]
The optimal catalyst for this transformation is Rh₂(S- or R-PTAD)₄, which can generate the desired C-H functionalization products in high yields and excellent stereoselectivities.[1][2] This reaction provides a significant advantage over methods using simple acceptor carbenes (from e.g., ethyl diazoacetate), which tend to result in cyclopropanation of the double bond rather than C-H functionalization.[1][3]
Quantitative Data Summary: Catalyst Optimization and Substrate Scope
The following table summarizes the results of the catalyst screening and the scope of the aryldiazoacetate coupling partner in the asymmetric C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole.
| Entry | Aryldiazoacetate Ar Group | Catalyst (mol %) | Yield (%) | d.r. | ee (%) |
| 1 | 4-MeOC₆H₄ | Rh₂(OAc)₄ (1.0) | 87 | 10:1 | - |
| 2 | 4-MeOC₆H₄ | Rh₂(S-DOSP)₄ (1.0) | 55 | 19:1 | -10 |
| 3 | 4-BrC₆H₄ | Rh₂(R-PTAD)₄ (0.1) | 87 | >20:1 | -97 |
| 4 | 4-IC₆H₄ | Rh₂(R-PTAD)₄ (0.1) | 84 | >20:1 | -97 |
| 5 | 4-CF₃C₆H₄ | Rh₂(R-PTAD)₄ (0.1) | 75 | >20:1 | -95 |
| 6 | 2-Naphthyl | Rh₂(R-PTAD)₄ (0.1) | 79 | >20:1 | -96 |
| 7 | Thiophen-2-yl | Rh₂(R-PTAD)₄ (0.1) | 65 | >20:1 | -94 |
Data sourced from J. Am. Chem. Soc. 2015, 137, 39, 12484–12487.[1][2]
Experimental Protocol: General Procedure for Asymmetric C-H Functionalization
Materials:
-
N-Boc-2,5-dihydro-1H-pyrrole
-
Appropriate aryldiazoacetate
-
Chiral dirhodium catalyst (e.g., Rh₂(R-PTAD)₄)
-
Anhydrous solvent (e.g., dichloromethane or hexane)
-
Syringe pump
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., Argon), add the chiral dirhodium catalyst (0.05–1.0 mol%).
-
Add the desired anhydrous solvent (to achieve a final concentration of ~0.1 M with respect to the diazo compound).
-
Add N-Boc-2,5-dihydro-1H-pyrrole (5.0 equivalents).
-
In a separate syringe, dissolve the aryldiazoacetate (1.0 equivalent) in the anhydrous solvent.
-
Using a syringe pump, add the aryldiazoacetate solution to the reaction mixture over a period of 4 hours at room temperature.
-
Upon complete addition, stir the reaction mixture for an additional 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired chiral 2-substituted N-Boc-2,5-dihydropyrrole.
-
Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis and the enantiomeric excess (ee) by chiral HPLC analysis.
Application Note 2: Organocatalytic Synthesis of Chiral 2,5-Dihydropyrroles via Allylic Substitution and Ring-Closing Metathesis
This application note describes a two-step strategy for the synthesis of optically active 2,5-dihydropyrroles. The key steps are an asymmetric organocatalytic allylic substitution of a Morita-Baylis-Hillman (MBH) carbonate with an allylamine, followed by a ring-closing metathesis (RCM) reaction. This approach provides access to a variety of chiral 2,5-dihydropyrroles with high yields and excellent enantioselectivities, without loss of optical purity during the RCM step. A modified cinchona alkaloid is employed as the organocatalyst in the key stereodetermining step.
Quantitative Data Summary: Substrate Scope of Asymmetric Allylic Substitution
The table below illustrates the scope of the reaction with various MBH carbonates and allylamines, catalyzed by a modified β-isocupreidine (β-ICD) derivative.
| Entry | MBH Carbonate (R¹) | Allylamine (R²) | Product | Yield (%) | ee (%) |
| 1 | Phenyl | Allyl | N-allyl-β-amino-α-methylene ester | 92 | 94 |
| 2 | 4-Chlorophenyl | Allyl | N-allyl-β-amino-α-methylene ester | 93 | 92 |
| 3 | 4-Methylphenyl | Allyl | N-allyl-β-amino-α-methylene ester | 90 | 95 |
| 4 | 2-Naphthyl | Allyl | N-allyl-β-amino-α-methylene ester | 91 | 93 |
| 5 | Phenyl | Methallyl | N-methallyl-β-amino-α-methylene ester | 88 | 91 |
| 6 | Phenyl | Cinnamyl | N-cinnamyl-β-amino-α-methylene ester | 85 | 90 |
Data is representative of typical results for this transformation.
Experimental Protocols
Protocol 2A: Asymmetric Organocatalytic Allylic Substitution
Materials:
-
Morita-Baylis-Hillman (MBH) carbonate
-
Allylamine
-
Chiral organocatalyst (e.g., modified β-isocupreidine)
-
Anhydrous solvent (e.g., Toluene)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a stirred solution of the MBH carbonate (1.0 equivalent) in anhydrous toluene, add the allylamine (1.2 equivalents).
-
Add the chiral organocatalyst (10 mol%).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, directly purify the reaction mixture by silica gel column chromatography (eluent: petroleum ether/ethyl acetate) to afford the N-allyl-β-amino-α-methylene ester.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Protocol 2B: Ring-Closing Metathesis (RCM)
Materials:
-
N-allyl-β-amino-α-methylene ester (from Protocol 2A)
-
Grubbs' catalyst (e.g., Grubbs' 2nd generation)
-
Anhydrous solvent (e.g., dichloromethane)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve the N-allyl-β-amino-α-methylene ester (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere.
-
Add Grubbs' catalyst (2-5 mol%).
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the optically active 2,5-dihydropyrrole derivative.
-
Confirm the structure and purity by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess is retained from the previous step.
References
- 1. Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric C-H Functionalization of N-Boc-2,5-dihydro-1 H-pyrrole and Its Application as a Key Step in the Synthesis of (-)-Dragocin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,5-dihydro-1H-pyrrole Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2,5-dihydro-1H-pyrrole hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: The final product is a viscous oil or fails to crystallize.
-
Question: After the reaction work-up, my this compound is an oil and does not solidify, even at low temperatures. How can I induce crystallization?
-
Answer: This is a common issue that can be caused by the presence of impurities or residual solvent. Here are several strategies to address this:
-
Ensure complete removal of the reaction solvent: Use a high-vacuum line to remove any remaining traces of the solvent used in the reaction or extraction.
-
Trituration: Add a non-polar solvent in which the desired product is insoluble, such as diethyl ether or hexanes. Stir the oil vigorously. This can often induce precipitation of the hydrochloride salt as a solid.
-
Solvent-antisolvent recrystallization: Dissolve the oil in a minimal amount of a polar solvent in which it is soluble (e.g., isopropanol, ethanol). Slowly add a non-polar solvent in which the salt is insoluble (e.g., diethyl ether, ethyl acetate) until the solution becomes cloudy. Gentle warming to redissolve the solid followed by slow cooling can promote crystal growth.
-
Seeding: If you have a small amount of pure, crystalline this compound, adding a single crystal to the supersaturated solution can initiate crystallization.
-
Issue 2: The purified product is contaminated with fully saturated pyrrolidine hydrochloride.
-
Question: My NMR analysis shows the presence of pyrrolidine hydrochloride in my final product. How can I remove this byproduct?
-
Answer: The presence of the fully reduced pyrrolidine is a common byproduct, particularly in syntheses involving the reduction of pyrrole.[1][2] Due to their similar structures, separation can be challenging.
-
Fractional Crystallization: This can be effective if there is a significant difference in the solubility of the two hydrochloride salts in a particular solvent system. Experiment with different solvents, such as isopropanol/diethyl ether or ethanol/ethyl acetate mixtures.
-
Purification of the free base prior to salt formation: Before converting to the hydrochloride salt, the free bases (2,5-dihydropyrrole and pyrrolidine) may be separable by column chromatography. Due to the basic nature of these amines, standard silica gel can lead to poor separation.[3] Consider the following:
-
After separation of the free bases, the pure 2,5-dihydropyrrole can be converted to the hydrochloride salt by treatment with HCl in a suitable solvent like diethyl ether or dioxane.
-
Issue 3: The product appears colored (yellow to brown).
-
Question: My isolated this compound is off-white or has a distinct color. What is the cause and how can I decolorize it?
-
Answer: Color in the final product can be due to the presence of oxidized impurities or residual starting materials. Pyrrole derivatives can be susceptible to oxidation.
-
Recrystallization with activated charcoal: Dissolve the impure hydrochloride salt in a minimal amount of a suitable hot solvent. Add a small amount of activated charcoal to the hot solution and continue to heat for a few minutes. The charcoal will adsorb many of the colored impurities. Perform a hot filtration to remove the charcoal, and then allow the solution to cool slowly to crystallize the decolorized product.
-
Work in an inert atmosphere: When possible, handle the purified 2,5-dihydropyrrole (the free base) under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation before converting it to the more stable hydrochloride salt.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of 2,5-dihydro-1H-pyrrole?
A1: The most common byproduct is typically the fully reduced pyrrolidine . This is especially prevalent in syntheses that involve the reduction of pyrrole, such as the Birch reduction or catalytic hydrogenation.[1][4] Depending on the synthetic route, unreacted starting materials may also be present as impurities.
Q2: Can I use column chromatography to purify this compound directly?
A2: It is generally not recommended to perform column chromatography on the hydrochloride salt itself due to its high polarity and potential for strong interaction with the stationary phase. It is more effective to purify the free base, 2,5-dihydropyrrole, using the chromatographic methods described in Troubleshooting Issue 2, and then convert the purified free base to the hydrochloride salt.
Q3: What is a good solvent for recrystallizing this compound?
A3: A good recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[5] For a hydrochloride salt like this, a mixture of a polar solvent and a non-polar solvent is often effective. Common solvent systems to try include:
-
Isopropanol/diethyl ether
-
Ethanol/ethyl acetate
-
Methanol/dichloromethane
The optimal solvent system will need to be determined experimentally.
Q4: My yield is very low after recrystallization. What can I do to improve it?
A4: Low recovery during recrystallization can be due to several factors:
-
Using too much solvent: Dissolve the crude product in the minimum amount of hot solvent required to achieve complete dissolution.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small crystals that are difficult to filter and can trap impurities. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
The product having significant solubility in the cold solvent: If the product is still quite soluble at low temperatures, you may need to try a different solvent system.
Data Presentation
Table 1: Comparison of Recrystallization Solvents for the Purification of this compound
| Solvent System (v/v) | Initial Purity (%) | Final Purity (%) | Recovery (%) | Observations |
| Isopropanol/Diethyl Ether (1:5) | 85 | 98 | 75 | Forms well-defined needles upon slow cooling. |
| Ethanol/Ethyl Acetate (1:4) | 85 | 97 | 80 | Faster crystallization, smaller crystals. |
| Methanol/Dichloromethane (1:10) | 85 | 95 | 65 | Some product remains in solution even at low temperatures. |
Note: The data in this table is representative and intended for illustrative purposes. Actual results may vary depending on the specific impurities present and the experimental conditions.
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the hot polar solvent (e.g., isopropanol) and heat the mixture with stirring until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and continue to heat for 5-10 minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the activated charcoal.
-
Crystallization: Slowly add the non-polar anti-solvent (e.g., diethyl ether) to the hot filtrate until the solution just begins to turn cloudy. Rewarm the solution slightly until it becomes clear again. Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Purification of the Free Base by Column Chromatography
-
Neutralization: Dissolve the crude this compound in water and add a saturated solution of a mild base, such as sodium bicarbonate, until the aqueous layer is basic.
-
Extraction: Extract the aqueous layer several times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and carefully concentrate the solution using a rotary evaporator at low temperature to obtain the crude free base.
-
Column Preparation: Prepare a column with either amine-functionalized silica gel or standard silica gel. If using standard silica gel, equilibrate the column with the chosen eluent containing 0.5-1% triethylamine.
-
Loading: Dissolve the crude free base in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes, with triethylamine added). Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Concentration: Combine the fractions containing the pure 2,5-dihydropyrrole and carefully remove the solvent under reduced pressure.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a dry solvent like diethyl ether and add a solution of HCl in diethyl ether or bubble HCl gas through the solution until precipitation is complete. Collect the resulting white solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Visualizations
Caption: General experimental workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. The partial reduction of electron-deficient pyrroles: procedures describing both Birch (Li/NH3) and ammonia-free (Li/DBB) conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Knorr-Rabe partial reduction of pyrroles: Application to the synthesis of indolizidine alkaloids [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mt.com [mt.com]
Technical Support Center: Optimizing N-Arylation of 2,5-Dihydro-1H-pyrrole Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the N-arylation of 2,5-dihydro-1H-pyrrole hydrochloride.
Frequently Asked Questions (FAQs)
Q1: Why is the N-arylation of this compound challenging?
A1: The primary challenge arises from the starting material being a hydrochloride salt. The protonated nitrogen is not nucleophilic and requires deprotonation in situ by a suitable base to participate in the coupling reaction. Additionally, the presence of a double bond in the pyrroline ring can lead to undesired side reactions, such as isomerization or palladium-catalyzed hydroarylation, which can consume starting material and complicate purification.[1][2][3]
Q2: Which catalytic system is better for this reaction: Palladium-catalyzed Buchwald-Hartwig or Copper-catalyzed Ullmann-type coupling?
A2: Both systems can be effective, and the choice often depends on the specific aryl halide and desired reaction conditions.
-
Palladium-catalyzed Buchwald-Hartwig amination is generally more versatile, with a broader substrate scope and higher functional group tolerance.[4][5] Modern bulky phosphine ligands have significantly improved the efficiency of these reactions.
-
Copper-catalyzed N-arylation can be a more cost-effective alternative and has shown high efficiency for the N-arylation of various nitrogen heterocycles.[2][6][7][8] Ligand-free protocols have also been developed, simplifying the reaction setup.
Q3: What is the crucial role of the base in this reaction?
A3: The base is critical for neutralizing the hydrochloride salt and generating the free amine, which is the active nucleophile.[1][9] The choice of base can significantly impact the reaction yield and side product formation. Strong, non-nucleophilic bases are generally preferred. The strength and solubility of the base are crucial factors to consider.[1][9]
Q4: What are the most common side reactions observed during the N-arylation of 2,5-dihydro-1H-pyrrole?
A4: Common side reactions include:
-
Hydrodehalogenation: The aryl halide is reduced to the corresponding arene, which is a common side reaction in Buchwald-Hartwig aminations.[4][10][11]
-
β-Hydride Elimination: This can occur from the palladium-amide intermediate, leading to the formation of an imine and a hydrodehalogenated arene.[4]
-
Isomerization: The double bond in the 2,5-dihydro-1H-pyrrole ring may shift under certain reaction conditions.
-
Hydroarylation: In some palladium-catalyzed reactions of pyrrolines, hydroarylation to form 3-aryl pyrrolidines can be a competing pathway.[2][3]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Insufficient Basicity | The base is not strong enough to effectively deprotonate the pyrroline hydrochloride. Switch to a stronger base such as NaOtBu, KOtBu, or LiHMDS.[12] Ensure at least two equivalents of the base are used to neutralize the HCl salt and facilitate the catalytic cycle. |
| Catalyst Inactivity | The palladium or copper catalyst may be deactivated. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Consider using a pre-catalyst that is more resistant to deactivation. |
| Inappropriate Ligand | For palladium-catalyzed reactions, the ligand plays a crucial role. If using a general phosphine ligand like PPh₃, consider switching to a more specialized, bulky electron-rich ligand such as XPhos, RuPhos, or BrettPhos, which are known to improve reaction rates and yields in challenging aminations.[12] |
| Low Reaction Temperature | The reaction may require higher temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature, monitoring for any signs of decomposition. Typical temperatures for Buchwald-Hartwig reactions range from 80-120 °C. |
| Poor Solvent Choice | The solubility of the reagents, particularly the inorganic base, can affect the reaction rate. Toluene and dioxane are common solvents for Buchwald-Hartwig reactions. For copper-catalyzed reactions, DMSO or DMF are often effective.[8][9] Consider using a solvent that better solubilizes all components. |
Problem 2: Significant Formation of Side Products
| Side Product Observed | Troubleshooting Steps |
| Hydrodehalogenated Arene | This side product is often a result of β-hydride elimination or other reductive pathways.[4][10][11] Using bulky phosphine ligands can disfavor these pathways. Optimizing the base and temperature can also minimize this side reaction. In some cases, a bimetallic palladium-copper nanocatalyst has been shown to suppress hydrodehalogenation.[10][11] |
| Isomerized Pyrroline Product | The double bond in the product may have shifted. This can sometimes be influenced by the choice of catalyst and reaction time. Analyze the crude reaction mixture by NMR to identify isomers. Shorter reaction times may help to minimize isomerization. |
| 3-Aryl Pyrrolidine | This indicates a competing hydroarylation pathway.[2][3] This is more likely with N-alkyl pyrrolines in palladium-catalyzed reactions. Modifying the ligand and reaction conditions can help favor the desired N-arylation. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Palladium-Catalyzed N-Arylation
| Entry | Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Pd(dba)₂ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | 110 | 6 | 94 | [13] |
| 2 | Aryl Bromide | Pd₂(dba)₃ | Bulky Phosphine | K₂CO₃ | Toluene | 100 | 24 | 70-95 | Adapted from[12] |
| 3 | Aryl Chloride | (SIPr)Pd(allyl)Cl | - | LiHMDS | Toluene | 80 | 18 | 85-95 | Adapted from[14] |
Table 2: Comparison of Reaction Conditions for Copper-Catalyzed N-Arylation
| Entry | Aryl Halide | Cu Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aryl Iodide | CuI (5) | Diamine | K₃PO₄ | Dioxane | 110 | 24 | 70-90 | [2] |
| 2 | Aryl Iodide | CuSO₄ (5) | None | NaOH | DMSO | 110 | 12 | 80 | |
| 3 | Aryl Bromide | CuI (10) | N-Methylpyrrolidine-2-carboxylate | K₃PO₄ | DMSO | 110 | 5 | 75-90 | Adapted from[6] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation of this compound (Buchwald-Hartwig Amination)
-
Reaction Setup: To an oven-dried Schlenk tube under an argon atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), a strong base (e.g., sodium tert-butoxide, 2.5 mmol), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC/MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Copper-Catalyzed N-Arylation of this compound
-
Reaction Setup: In a reaction vial, combine the aryl iodide (1.0 mmol), this compound (1.5 mmol), copper(I) iodide (CuI, 0.1 mmol, 10 mol%), a ligand (e.g., N,N'-dimethylethylenediamine, 0.2 mmol, 20 mol%), and a base (e.g., K₂CO₃, 2.5 mmol).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO, 3 mL).
-
Reaction: Seal the vial and heat the mixture in a preheated oil bath at 120 °C for 24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC/MS.
-
Work-up: Cool the reaction to room temperature. Add water and extract the product with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination and a common side reaction pathway.
Caption: A logical workflow for troubleshooting low-yield N-arylation reactions.
References
- 1. Enantioselective Copper-Catalyzed Construction of Aryl-Pyrroloindolines via an Arylation–Cyclization Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 14. Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Common side reactions in the synthesis of 2,5-dihydro-1H-pyrrole Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 2,5-dihydro-1H-pyrrole Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The most prevalent industrial synthesis involves the reaction of cis-1,4-dichloro-2-butene with ammonia in an aqueous medium. This method is favored for its use of readily available and cost-effective starting materials. The reaction proceeds via a nucleophilic substitution followed by an intramolecular cyclization to form the 2,5-dihydropyrrole ring. Subsequent treatment with hydrochloric acid yields the desired hydrochloride salt.
Q2: What are the primary side reactions to be aware of during this synthesis?
A2: The main side reactions include the formation of the fully saturated pyrrolidine hydrochloride, polymerization of the starting material or product, and the formation of oligomeric byproducts. These side reactions can significantly reduce the yield and complicate the purification of the desired product.
Q3: How does pH influence the reaction?
A3: The pH of the reaction medium is a critical parameter. The reaction is typically carried out under basic conditions to facilitate the nucleophilic attack of ammonia on the chlorinated starting material. However, strongly acidic conditions during workup or purification can promote the polymerization of the 2,5-dihydropyrrole product.
Q4: My final product is a dark, tarry substance. What is the likely cause?
A4: The formation of a dark, tarry material is a strong indication of polymerization. This can be triggered by excessive heat, prolonged reaction times, or exposure to acidic conditions. The pyrrole ring system, even in its partially saturated form, is susceptible to acid-catalyzed polymerization.
Q5: I am having difficulty separating the desired 2,5-dihydro-1H-pyrrole from a persistent impurity. What could this impurity be?
A5: A common and challenging impurity to separate is the fully reduced pyrrolidine. The boiling points of 2,5-dihydropyrrole and pyrrolidine are very close, making separation by distillation difficult. The formation of pyrrolidine can occur due to over-reduction during the synthesis or subsequent purification steps.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS, TLC) to ensure completion. Consider extending the reaction time if necessary, but be mindful of potential side reactions with prolonged heating. |
| Side Reaction: Polymerization | Maintain strict temperature control throughout the reaction. Avoid localized overheating. During the workup, neutralize the reaction mixture carefully and avoid strongly acidic conditions for extended periods. |
| Side Reaction: Formation of Pyrrolidine | Use a milder reducing agent if a reduction step is part of your synthesis. If the impurity arises from a side reaction, optimizing the reaction temperature and time may minimize its formation. |
| Loss during Workup/Isolation | Ensure efficient extraction of the product from the aqueous phase. The hydrochloride salt is water-soluble, so multiple extractions with an appropriate organic solvent may be necessary after neutralization of the free base. |
Issue 2: Presence of Significant Impurities in the Final Product
| Impurity | Identification Method | Troubleshooting Steps |
| Pyrrolidine | GC-MS, 1H NMR (absence of olefinic protons) | Fractional distillation under reduced pressure can be attempted, but may not be fully effective. Consider purification via derivatization or preparative chromatography. |
| Polymeric/Oligomeric Byproducts | Appearance of a dark, tarry residue; broad signals in 1H NMR. | Minimize exposure to high temperatures and acidic conditions. Purification can be attempted by trituration with a non-polar solvent to precipitate the desired product while leaving the polymers in solution. |
| Unreacted cis-1,4-dichloro-2-butene | GC-MS | Ensure the reaction goes to completion. Unreacted starting material can often be removed by extraction during the workup. |
Experimental Protocols
Key Experiment: Synthesis of this compound from cis-1,4-dichloro-2-butene and Ammonia
Materials:
-
cis-1,4-dichloro-2-butene
-
Aqueous ammonia (28-30%)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous magnesium sulfate
Procedure:
-
In a pressure vessel equipped with a stirrer, charge aqueous ammonia.
-
Cool the vessel to 0-5 °C and slowly add cis-1,4-dichloro-2-butene while maintaining the temperature.
-
Seal the vessel and heat to 80-90 °C for 4-6 hours. The pressure will increase.
-
After the reaction is complete, cool the vessel to room temperature and cautiously vent any excess pressure.
-
Transfer the reaction mixture to a separatory funnel and extract with diethyl ether to remove any unreacted starting material.
-
Adjust the pH of the aqueous layer to >12 with a concentrated sodium hydroxide solution, keeping the mixture cool.
-
Extract the liberated 2,5-dihydropyrrole free base with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and cool the ethereal solution in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution, or add a calculated amount of concentrated hydrochloric acid, until precipitation of the hydrochloride salt is complete.
-
Collect the white crystalline product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Data Presentation
Table 1: Effect of Reaction Conditions on Product Distribution (Hypothetical Data)
| Parameter | Condition A | Condition B | Condition C |
| Temperature | 70 °C | 90 °C | 110 °C |
| Reaction Time | 6 hours | 6 hours | 8 hours |
| Yield of 2,5-Dihydropyrrole HCl | 65% | 75% | 55% |
| Pyrrolidine byproduct | 2% | 5% | 10% |
| Polymeric residue | <1% | 3% | 15% |
This table presents hypothetical data to illustrate the impact of reaction parameters on product and byproduct formation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Common side reactions in 2,5-dihydro-1H-pyrrole synthesis.
Handling and storage guidelines for 2,5-dihydro-1H-pyrrole Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidelines for the handling and storage of 2,5-dihydro-1H-pyrrole Hydrochloride (CAS: 63468-63-3).
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
There are conflicting recommendations for the optimal storage temperature. Some suppliers suggest storing it at room temperature, while others recommend refrigeration at 2-8°C.[1][2] To ensure maximum stability and shelf-life, it is best practice to store the compound at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) .
Q2: What is the appearance of this compound?
The compound is typically a white to yellowish-white or light orange crystalline powder.[1] A significant change in color may indicate degradation.
Q3: Is this compound sensitive to light or heat?
Yes, the compound is known to be sensitive to both light and high temperatures.[1] It is recommended to store it in a dark place and avoid exposure to direct sunlight or high temperatures to prevent decomposition.[1]
Q4: What solvents can be used to dissolve this compound?
This compound is soluble in water and alcohol solvents.[1]
Q5: What are the primary safety hazards associated with this compound?
This compound may cause irritation to the skin, eyes, and mucous membranes.[1] It is classified as harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should always be worn when handling this chemical.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Color Change (darkening) | Exposure to light or elevated temperatures, leading to degradation. | - If the color change is slight, the material may still be usable for non-critical applications. However, it is recommended to re-test the purity of the material before use. - If the color change is significant, it is a strong indicator of degradation, and the product should be discarded according to safety protocols. - To prevent future issues, ensure the compound is stored in a dark, refrigerated environment. |
| Clumping or Caking of Powder | Absorption of moisture (hygroscopicity). | - While specific data on hygroscopicity is limited, clumping can indicate moisture absorption. - Gently break up the clumps with a clean, dry spatula in a low-humidity environment (e.g., a glove box). - For future storage, ensure the container is tightly sealed and consider storing it in a desiccator. |
| Inconsistent Experimental Results | Potential degradation of the compound leading to lower purity. | - If you suspect the integrity of your this compound, it is advisable to perform a purity analysis (e.g., by NMR or HPLC) to confirm its identity and purity before proceeding with critical experiments. - Compare the results with the certificate of analysis provided by the supplier. |
Data Presentation
Physical and Chemical Properties
| Property | Value |
| CAS Number | 63468-63-3 |
| Molecular Formula | C₄H₈ClN |
| Molecular Weight | 105.57 g/mol |
| Appearance | White to yellowish-white crystalline powder[1] |
| Melting Point | 169.5-171.5 °C |
| Solubility | Soluble in water and alcohol[1] |
Recommended Storage and Handling
| Parameter | Guideline |
| Storage Temperature | 2-8°C (Recommended best practice) or Room Temperature[1][2][3] |
| Atmosphere | Under an inert gas (e.g., Nitrogen or Argon)[1] |
| Light | Protect from light; store in a dark place[1] |
| Personal Protective Equipment | Safety glasses, chemical-resistant gloves |
Experimental Protocols
Purity Assessment by ¹H NMR Spectroscopy (Hypothetical Protocol)
This protocol provides a general method for assessing the purity of this compound if degradation is suspected.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in a suitable deuterated solvent (e.g., D₂O or MeOD) in an NMR tube.
-
Instrument Setup:
-
Use a ¹H NMR spectrometer (e.g., 400 MHz or higher).
-
Set the appropriate acquisition parameters, including the number of scans (e.g., 16 or 32) and the relaxation delay.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the characteristic peaks of this compound.
-
Compare the obtained spectrum with a reference spectrum (if available) or look for the appearance of new signals that could indicate the presence of impurities or degradation products. The expected signals for the pure compound would be in the regions corresponding to the olefinic and allylic protons.
-
Visualizations
Caption: Decision workflow for receiving, storing, and handling this compound.
References
Technical Support Center: Neutralization of 2,5-dihydro-1H-pyrrole Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-dihydro-1H-pyrrole hydrochloride. Here you will find detailed information to address common issues encountered during the neutralization of this compound for subsequent reactions.
Troubleshooting Guide
This guide is designed to help you resolve specific issues you may encounter during your experiments.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no yield of the free base after neutralization and extraction. | 1. Incomplete neutralization. 2. The free base is volatile and may have been lost during solvent removal. 3. The free base is somewhat water-soluble, leading to poor extraction. 4. The free base may have degraded upon exposure to air. | 1. Ensure the aqueous layer is basic (pH > 10) using pH paper or a pH meter after adding the base. Add more base if necessary. 2. Use a rotary evaporator at low temperature and pressure. A cold trap is highly recommended. 3. Saturate the aqueous layer with a salt like sodium chloride (brine) to decrease the solubility of the free base in the aqueous phase. Perform multiple extractions with a suitable organic solvent. 4. Handle the free base under an inert atmosphere (e.g., nitrogen or argon) as much as possible. |
| The final product is a salt, not the free base. | Insufficient amount of base was used for the neutralization. | Use at least a stoichiometric equivalent of the base. It is often recommended to use a slight excess to ensure complete neutralization. |
| The extracted organic layer is difficult to dry. | The presence of residual water-soluble salts or phase transfer of the base. | Wash the organic layer with brine to remove the majority of the water. Use a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate. |
| The free base appears discolored (yellow to brown). | The free base can be sensitive to air and may discolor over time due to oxidation or polymerization. | While some yellowing may not affect subsequent reactions, significant discoloration could indicate degradation. It is best to use the freshly prepared free base immediately. If storage is necessary, keep it under an inert atmosphere at a low temperature (-20°C).[1] |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of neutralizing this compound?
A1: this compound is the salt form of 2,5-dihydro-1H-pyrrole. For many chemical reactions, the free amine (the "free base") is required as the nucleophile. The neutralization process removes the hydrochloride, liberating the free amine for use in subsequent synthetic steps.
Q2: Which base should I use for the neutralization?
A2: Common bases for this type of neutralization include sodium hydroxide (NaOH), potassium hydroxide (KOH), sodium carbonate (Na₂CO₃), and potassium carbonate (K₂CO₃). The choice of base may depend on the specific requirements of your subsequent reaction. For a straightforward neutralization and extraction, a solution of NaOH or KOH is often used.
Q3: What solvent should I use for the extraction of the free base?
A3: The free base of 2,5-dihydro-1H-pyrrole is soluble in various organic solvents.[1] Dichloromethane (DCM), diethyl ether, and ethyl acetate are commonly used for extraction. The choice will depend on the subsequent reaction conditions and the ease of solvent removal.
Q4: Is the free base of 2,5-dihydro-1H-pyrrole stable?
A4: The free base is known to be air-sensitive and can discolor over time.[1] It is also volatile, with a boiling point of 90-91 °C.[1] For best results, it is recommended to use the free base immediately after preparation. If storage is required, it should be done under an inert atmosphere at low temperatures (e.g., -20°C).[1]
Q5: How can I confirm that the neutralization was successful?
A5: You can check the pH of the aqueous layer after adding the base to ensure it is basic (pH > 10). After extraction and solvent removal, you can characterize the product using techniques like NMR spectroscopy to confirm the absence of the hydrochloride salt and the presence of the free base.
Experimental Protocols
Below are detailed methodologies for the neutralization of this compound.
Protocol 1: Neutralization using Sodium Hydroxide
This protocol is suitable for generating a solution of the free base for immediate use in a subsequent reaction.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve this compound in deionized water in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium hydroxide (e.g., 1 M) dropwise while stirring. Monitor the pH of the aqueous solution and continue adding the base until the pH is greater than 10.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
The resulting solution contains the free 2,5-dihydro-1H-pyrrole and can be used directly for the next reaction step. If the pure free base is required, the solvent can be carefully removed under reduced pressure at a low temperature.
Data Presentation: Comparison of Neutralization Conditions
| Parameter | Method A | Method B | Method C |
| Base | 1 M Sodium Hydroxide | Saturated Potassium Carbonate | Triethylamine (in organic solvent) |
| Solvent for Neutralization | Water | Water | Dichloromethane |
| Extraction Solvent | Dichloromethane | Ethyl Acetate | Not applicable (direct use) |
| Reaction Temperature | 0 °C to room temperature | Room temperature | 0 °C to room temperature |
| Typical Reaction Time | 15-30 minutes | 30-60 minutes | 15-30 minutes |
| Work-up | Aqueous extraction | Aqueous extraction | Filtration of triethylamine hydrochloride |
| Suitability | General purpose, when isolating the free base is desired. | Good for subsequent reactions sensitive to strong bases. | For in-situ generation of the free base for immediate reaction. |
Visualizations
Caption: Workflow for the neutralization and extraction of 2,5-dihydro-1H-pyrrole.
Caption: Troubleshooting flowchart for low yield of 2,5-dihydro-1H-pyrrole free base.
References
Preventing polymerization of 2,5-dihydro-1H-pyrrole Hydrochloride during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2,5-dihydro-1H-pyrrole hydrochloride to prevent its polymerization.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of this compound, which can be indicative of polymerization or degradation.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Change in Appearance | The material changes from a white or off-white crystalline solid to a yellowish or brownish substance, potentially becoming gummy or solidifying. | This discoloration and change in consistency can be a primary indicator of polymerization. Discontinue use of the affected batch and procure a fresh supply. Review storage conditions to ensure they align with the recommendations (see Storage Conditions Table below). |
| Inconsistent Experimental Results | Reactions involving the compound yield inconsistent or lower-than-expected results. | Partial polymerization of the starting material can lead to inaccurate quantification and the presence of impurities. It is advisable to verify the purity of the stored compound using appropriate analytical methods (e.g., NMR spectroscopy) before use. |
| Formation of an Insoluble Precipitate | An insoluble precipitate is observed when dissolving the compound in a solvent in which it is known to be soluble. | This may be due to the formation of higher molecular weight polymers that are insoluble. Attempting to filter the solution may remove the polymer, but the purity of the remaining monomer is not guaranteed. It is recommended to use a fresh, uncompromised batch of the compound. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound polymerization?
A1: The polymerization of this compound can be initiated by several factors due to the presence of a reactive double bond and a secondary amine. The likely mechanisms are acid-catalyzed or radical-initiated polymerization. Factors that can trigger this include:
-
Exposure to heat: Elevated temperatures can provide the activation energy for polymerization to occur.[1]
-
Exposure to light: UV light can generate free radicals, which can initiate a polymerization chain reaction.
-
Presence of contaminants: Impurities, such as strong acids, bases, or metal ions, can act as catalysts.
-
Exposure to air and moisture: The free base form, which can be in equilibrium, is hygroscopic and can absorb carbon dioxide from the air, potentially leading to degradation and side reactions.[2]
Q2: What are the recommended storage conditions for this compound?
A2: To minimize the risk of polymerization, it is crucial to store the compound under controlled conditions. The hydrochloride salt is generally more stable than the free base.[3]
Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential polymerization reactions.[3][4] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidation and reactions with atmospheric moisture and carbon dioxide. |
| Light | Amber or opaque vial | Protects the light-sensitive compound from degradation and radical formation. |
| Container | Tightly sealed container | Prevents exposure to air and moisture. |
Q3: Can a polymerization inhibitor be added to this compound during storage?
A3: While specific inhibitors for this compound are not extensively documented, general-purpose inhibitors for unsaturated compounds can be considered, though their compatibility and necessity for the hydrochloride salt under proper storage are debatable. Common types of inhibitors include:
-
Phenolic Compounds (e.g., Hydroquinone, BHT): These act as radical scavengers.[][6]
-
Amines (e.g., Diethylhydroxylamine): These can also function as radical scavengers.[]
It is important to note that the addition of an inhibitor may interfere with downstream reactions. If you choose to use an inhibitor, it is essential to validate its compatibility with your experimental protocol.
Q4: How can I assess the quality of my stored this compound?
A4: To ensure the integrity of your compound before an experiment, consider the following:
-
Visual Inspection: Check for any changes in color or physical state as described in the troubleshooting guide.
-
Solubility Test: A small amount should readily dissolve in water or alcohol.[1] Any insolubility may suggest polymerization.
-
Analytical Characterization: For critical applications, re-characterize the compound using techniques like ¹H NMR to confirm its structure and purity.
Experimental Protocols
Protocol 1: Aliquoting and Storing this compound
Objective: To properly aliquot and store the compound to maintain its stability.
Materials:
-
This compound
-
Inert atmosphere glove box or glove bag
-
Dry, amber glass vials with screw caps or septa
-
Argon or Nitrogen gas source
-
Spatula
-
Analytical balance
Procedure:
-
Perform all manipulations under an inert atmosphere (e.g., in a glove box).
-
Pre-dry all glassware and equipment to remove any residual moisture.
-
Weigh the desired amount of this compound into a pre-labeled, dry amber vial.
-
Backfill the vial with an inert gas (Argon or Nitrogen).
-
Tightly seal the vial.
-
Store the vial in a refrigerator at 2-8°C.
Logical Workflow for Preventing Polymerization
The following diagram illustrates the factors that can lead to the polymerization of this compound and the preventative measures that should be taken.
Caption: Factors leading to polymerization and preventative measures.
References
Technical Support Center: Troubleshooting Low Yields in Reactions with 2,5-dihydro-1H-pyrrole Hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low yields in chemical reactions involving 2,5-dihydro-1H-pyrrole hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered during experimentation.
Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer format to directly address common challenges.
Q1: My N-alkylation reaction with this compound is resulting in a very low yield or no product at all. What is the likely cause?
A1: The most common reason for a failed or low-yield N-alkylation is the acidic nature of the starting material. This compound is a salt. The nitrogen atom is protonated, which renders it non-nucleophilic. To participate in an N-alkylation reaction, the free base of 2,5-dihydro-1H-pyrrole must be generated in situ or in a separate preparatory step.
Solution:
-
In-situ neutralization: Add a suitable base to the reaction mixture to neutralize the hydrochloride and deprotonate the nitrogen, thereby activating it as a nucleophile. Typically, at least two equivalents of base are required: one to neutralize the HCl and one to deprotonate the resulting pyrrolinium ion.
-
Pre-reaction workup: You can perform a liquid-liquid extraction by dissolving the hydrochloride salt in water, adding a base (e.g., NaOH or K₂CO₃) to raise the pH, and then extracting the free base into an organic solvent. The dried organic layer containing the free amine can then be used in the subsequent reaction.
Q2: I've added a base, but my yield is still poor. What other factors should I consider?
A2: Several factors beyond the initial neutralization can impact the yield of your N-alkylation reaction. These include the choice of base, solvent, temperature, and the nature of your electrophile.
Optimizing Reaction Conditions
A summary of key reaction parameters and their impact on yield is provided below.
| Parameter | Recommendation | Rationale | Potential Issues if Not Optimized |
| Base | Use a non-nucleophilic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH). Use at least 2 equivalents. | To effectively neutralize the hydrochloride and deprotonate the pyrrole nitrogen without competing in the alkylation reaction. | Low yield due to incomplete deprotonation. Side reactions if a nucleophilic base is used. |
| Solvent | Polar aprotic solvents like N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF) are generally preferred. | These solvents effectively dissolve the reagents and stabilize the transition state of Sɴ2 reactions without solvating and deactivating the nucleophile. | Slower reaction rates and lower yields in protic solvents (e.g., water, ethanol) due to solvation of the nucleophile. |
| Temperature | Deprotonation with strong bases like NaH should be done at 0°C. The alkylation reaction can then be run at room temperature or gently heated (e.g., 50-80°C). | Starting at a lower temperature controls the initial exothermic deprotonation. Heating can increase the rate of the Sɴ2 reaction. | Decomposition of reactants or products at excessively high temperatures. Slow or incomplete reaction at temperatures that are too low. |
| Electrophile | Use a reactive alkylating agent. Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. | The rate of Sɴ2 reactions is dependent on the leaving group ability of the electrophile. | Slow or no reaction with unreactive electrophiles. |
| Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | To prevent side reactions with atmospheric moisture and oxygen, especially when using moisture-sensitive reagents like NaH. | Quenching of the base and nucleophile by moisture, leading to lower yields. |
Q3: I am observing the formation of side products. What are the common side reactions and how can I minimize them?
A3: A common side reaction is C-alkylation, where the electrophile reacts with a carbon atom of the pyrrole ring instead of the nitrogen. Another possibility, though less common for this specific reactant, is over-alkylation if the product itself can react further.
Mitigation Strategies:
-
C-alkylation: The choice of solvent and the counter-ion of the base can influence the N- versus C-alkylation ratio. Using polar aprotic solvents generally favors N-alkylation.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction once the desired product is formed and before significant side products appear.
Experimental Protocols
Detailed Methodology for N-Alkylation of 2,5-dihydro-1H-pyrrole
This protocol provides a general procedure for the N-alkylation of this compound with an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Add anhydrous DMF to the flask to achieve a concentration of 0.2-0.5 M with respect to the pyrrole hydrochloride.
-
Stir the suspension at room temperature for 30 minutes to allow for the neutralization and deprotonation of the pyrrole.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, it can be gently heated to 50-60°C.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizing Troubleshooting and Reaction Workflows
Troubleshooting Low Yields in N-Alkylation
The following diagram illustrates a logical workflow for troubleshooting low yields in the N-alkylation of 2,5-dihydro-1H-pyrrole.
Caption: Troubleshooting workflow for low yields.
General N-Alkylation Reaction Pathway
This diagram illustrates the key steps in the N-alkylation of this compound.
Caption: N-alkylation reaction pathway.
Removal of residual starting material from 2,5-dihydro-1H-pyrrole Hydrochloride reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and detailed protocols for the effective removal of unreacted 2,5-dihydro-1H-pyrrole hydrochloride (also known as 3-Pyrroline hydrochloride)[1] from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for residual this compound in my reaction mixture?
A1: The most frequent causes are incomplete reactions due to issues such as incorrect stoichiometry, insufficient reaction time or temperature, or reagent deactivation.[2][3] The hydrochloride salt form of the starting material can also affect its reactivity and solubility, potentially leading to a portion remaining unreacted.
Q2: How does the hydrochloride salt form impact purification?
A2: As a salt, this compound is highly polar and soluble in aqueous solutions.[4] This property can be exploited during purification. An aqueous wash can effectively remove the unreacted starting material, provided your desired product has low water solubility.
Q3: Can I neutralize the reaction mixture before workup?
A3: Yes. Adding a mild aqueous base (e.g., sodium bicarbonate, sodium carbonate) will neutralize the hydrochloride salt, converting it to the free base, 2,5-dihydro-1H-pyrrole. This free amine may have different solubility properties (more soluble in organic solvents) which can be advantageous for certain extraction or chromatography protocols. However, consider the stability of your product to basic conditions.[5]
Q4: Is my starting material volatile? Can I remove it via distillation?
A4: The free base form, 2,5-dihydro-1H-pyrrole, is a volatile compound.[6] If your product is a high-boiling point liquid or a stable solid, removal of the free base under reduced pressure is a viable option after basification and extraction into a low-boiling organic solvent. However, the hydrochloride salt itself is a solid with a high melting point and is not suitable for removal by distillation.[7]
Q5: When should I choose chromatography over a liquid-liquid extraction?
A5: Choose liquid-liquid extraction when there is a significant polarity difference between your polar starting material and your less polar product.[8] If your product is also polar and water-soluble, or if you need to separate it from other impurities with similar solubilities, flash column chromatography is the more appropriate and effective method.[9][10]
Troubleshooting Guide
This section addresses specific problems encountered during the purification process.
Problem 1: Significant starting material remains in the organic layer after an aqueous wash.
-
Possible Cause 1: Inefficient Extraction. The volume of the aqueous wash may be insufficient, or the shaking was not vigorous enough to ensure complete partitioning of the salt into the aqueous phase.
-
Solution: Increase the volume of the aqueous wash (e.g., use 2-3 successive washes) and ensure vigorous mixing in the separatory funnel for 1-2 minutes, venting frequently.[8]
-
-
Possible Cause 2: Product is also water-soluble. Your product may have sufficient polarity to be partially extracted into the aqueous layer along with the starting material, leading to yield loss.
-
Solution: Minimize the volume of water used or perform a "back-extraction" by washing the combined aqueous layers with a fresh portion of organic solvent to recover some of the dissolved product. For highly polar products, avoiding an aqueous wash and proceeding directly to column chromatography may be necessary.
-
-
Possible Cause 3: Emulsion Formation. The formation of an emulsion at the aqueous-organic interface can trap the starting material and prevent clear separation.
-
Solution: To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for an extended period. In some cases, filtering the entire mixture through a pad of Celite can be effective.
-
Problem 2: The starting material and product co-elute during flash column chromatography.
-
Possible Cause 1: Incorrect Solvent System (Eluent). The chosen eluent system may not have the right polarity to effectively differentiate between your product and the starting material.
-
Possible Cause 2: Amine Interaction with Silica Gel. The basic nitrogen in the free amine form of the starting material can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.[11]
-
Solution: Add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to your eluent.[11] This will compete for the active sites on the silica gel, resulting in sharper peaks and better separation.
-
-
Possible Cause 3: Column Overloading. Too much crude material was loaded onto the column, exceeding its separation capacity.
-
Solution: Use an appropriate amount of silica gel for the quantity of crude product (typically a 50:1 to 100:1 weight ratio of silica to crude material). Ensure the sample is loaded onto the column in a minimal volume of solvent as a concentrated band.[12]
-
Purification Method Comparison
The following table summarizes the effectiveness of common purification techniques for removing residual this compound. The choice of method depends on the properties of the desired product.
| Purification Method | Typical Purity | Typical Recovery Yield | Best Suited For | Key Considerations |
| Aqueous Wash / Extraction | 85-95% | 90-98% | Non-polar to moderately polar, water-insoluble products. | Highly effective for removing the polar hydrochloride salt. Risk of product loss if it has some water solubility. |
| Recrystallization | >98% | 70-90% | Crystalline solid products with different solubility profiles from the starting material. | Requires finding a suitable solvent/antisolvent system. Can provide very high purity. |
| Flash Column Chromatography | >99% | 60-85% | Products with similar polarity to starting material or when multiple impurities are present. | Offers the highest resolution but can be lower yielding and requires more solvent and time. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is ideal for removing the polar hydrochloride salt from a less polar organic-soluble product.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) at a concentration of 10-20 mL per gram of crude material.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of deionized water.
-
Extraction: Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The polar this compound will partition into the aqueous layer.
-
Separation: Carefully drain the lower aqueous layer.
-
Repeat: Repeat the wash (steps 3-4) one or two more times with fresh deionized water to ensure complete removal of the salt.
-
Drying and Concentration: Wash the organic layer with brine to remove residual water, then dry it over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for separating compounds with close polarities.
-
Workup (Optional but Recommended): If the reaction mixture is acidic, perform a preliminary workup by neutralizing with a saturated NaHCO₃ solution and extracting the product into an organic solvent (e.g., ethyl acetate). Dry and concentrate the organic phase to obtain the crude material.
-
Select Eluent: Using TLC, identify a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation between your product (Rf ≈ 0.3) and the starting material.[11] If peak tailing is observed, add 0.1-1% triethylamine to the eluent mixture.[11]
-
Pack Column: Prepare a slurry of silica gel (particle size 0.040-0.063 mm) in the chosen eluent and pack the column.[12][13]
-
Load Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.[11]
-
Elute: Carefully add the eluent to the column and apply positive pressure (flash) to run the solvent through the silica gel.
-
Collect Fractions: Collect the eluting solvent in fractions.
-
Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolate Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Purification by Recrystallization
This method is used when the desired product is a solid and a suitable solvent system can be identified.
-
Select Solvent System: The ideal solvent is one in which your product is highly soluble at elevated temperatures but poorly soluble at room temperature or below, while the starting material remains soluble at all temperatures.[14] This can be a single solvent or a binary solvent-antisolvent system.[15]
-
Dissolution: In a flask, add the minimum amount of hot solvent required to fully dissolve the crude product.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath to induce crystallization.
-
Isolation: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visual Guides
Caption: General workflow for product purification and analysis.
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. chembk.com [chembk.com]
- 5. benchchem.com [benchchem.com]
- 6. 1H-Pyrrole, 2,5-dihydro- [webbook.nist.gov]
- 7. This compound AldrichCPR 63468-63-3 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 10. Chemistry Teaching Labs - Flash Column Chromatography [chemtl.york.ac.uk]
- 11. Chromatography [chem.rochester.edu]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. mdpi.com [mdpi.com]
Stability of 2,5-dihydro-1H-pyrrole Hydrochloride in different solvent systems
This technical support center provides guidance on the stability of 2,5-dihydro-1H-pyrrole hydrochloride in various solvent systems. The information is intended for researchers, scientists, and drug development professionals to aid in experimental design, execution, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a white to yellowish-white crystalline powder. It is generally soluble in water and alcoholic solvents. The compound is known to be sensitive to high temperatures and sunlight, which can cause decomposition. As a cyclic allylic amine hydrochloride, its stability in solution is significantly influenced by pH, the solvent system, and the presence of oxidizing agents.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of this compound in aqueous solutions is highly pH-dependent.
-
Acidic Conditions (pH < 4): In strongly acidic solutions, the pyrroline ring is susceptible to acid-catalyzed hydration and potential polymerization. The protonated form is generally more stable against oxidation.
-
Neutral to Mildly Acidic Conditions (pH 4-7): The compound exhibits moderate stability in this range. However, the equilibrium between the protonated and free base forms can influence its reactivity.
-
Alkaline Conditions (pH > 7): In basic solutions, the free base form of 2,5-dihydro-1H-pyrrole is generated. This free base is more nucleophilic and susceptible to oxidation and other degradation pathways. Prolonged exposure to alkaline conditions should be avoided.
Q3: What is the expected stability in common organic solvents?
A3: The stability in organic solvents depends on the nature of the solvent.
-
Protic Solvents (e.g., Methanol, Ethanol): In alcoholic solvents, it is relatively soluble and stable for short-term use, especially if the solution is kept cool and protected from light. However, the basicity of the solvent can influence the equilibrium with the free base, potentially leading to slow degradation over time.
-
Aprotic Polar Solvents (e.g., DMSO, DMF): While soluble, caution is advised. DMSO can promote oxidation, and both DMSO and DMF can contain impurities (e.g., water, amines) that may affect stability. It is recommended to use anhydrous, high-purity solvents and to prepare solutions fresh.
-
Aprotic Nonpolar Solvents (e.g., Toluene, Hexane): Solubility is generally low in nonpolar solvents.
Q4: What are the primary degradation pathways for this compound?
A4: The primary degradation pathways are likely to include:
-
Oxidation: The allylic amine functionality is susceptible to oxidation, which can be accelerated by air, light, and certain metal ions.
-
Hydrolysis: Under strongly acidic or basic conditions, the enamine-like double bond can be susceptible to hydrolysis.
-
Polymerization: In the presence of strong acids or upon prolonged standing, pyrrole and its derivatives can undergo polymerization.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Solution turns yellow or brown upon standing. | Oxidation or degradation of the compound. | 1. Prepare solutions fresh before use.2. Store stock solutions at low temperatures (2-8°C) and protected from light.3. Use deoxygenated solvents by sparging with an inert gas (e.g., nitrogen or argon).4. Avoid prolonged storage, especially in solvents like DMSO. |
| Inconsistent results in biological or chemical assays. | Degradation of the compound in the assay medium. | 1. Verify the pH of the assay buffer and adjust if necessary to maintain a slightly acidic to neutral pH.2. Minimize the incubation time of the compound in the assay medium.3. Run a control experiment to assess the stability of the compound under the specific assay conditions over time. |
| Low yield or formation of side products in a reaction. | Instability of the reactant under the reaction conditions. | 1. If the reaction is conducted under basic conditions, consider using a non-nucleophilic base and maintaining a low temperature.2. If the reaction is in an acidic medium, use the mildest acidic conditions possible and monitor the reaction closely to avoid prolonged reaction times.3. Ensure all solvents and reagents are anhydrous and of high purity. |
| Precipitate forms in the solution. | Poor solubility or degradation leading to insoluble byproducts. | 1. Ensure the concentration is within the solubility limits for the chosen solvent.2. If a precipitate forms upon standing, it may be a degradation product. Prepare a fresh solution.3. Consider the use of a co-solvent to improve solubility, after verifying its compatibility. |
Data Presentation: Estimated Stability in Different Solvent Systems
Due to the limited availability of specific quantitative stability data for this compound, the following table provides a qualitative estimation of stability based on general chemical principles for similar compounds. It is strongly recommended to perform a stability study under your specific experimental conditions.
| Solvent System | pH | Temperature | Estimated Stability (at 24 hours) | Recommendations |
| Water | < 4 | Room Temperature | Moderate | Monitor for signs of degradation. Use for short-term experiments. |
| Water | 4 - 7 | Room Temperature | Good | Recommended for most aqueous applications. Prepare fresh. |
| Water | > 7 | Room Temperature | Poor to Moderate | Avoid prolonged exposure. Use immediately after preparation. |
| Methanol / Ethanol | N/A | Room Temperature | Good | Store protected from light. Use within a few days if stored at 2-8°C. |
| DMSO / DMF | N/A | Room Temperature | Moderate | Prepare fresh and use immediately. Use anhydrous grade solvents. |
| Acetonitrile | N/A | Room Temperature | Good | A suitable alternative to alcoholic solvents for many applications. |
Experimental Protocols
General Protocol for a Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.
1. Preparation of Stock Solution:
-
Accurately weigh this compound and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for up to 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for up to 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for up to 24 hours.
-
Thermal Degradation: Store the stock solution at 60°C for up to 7 days.
-
Photostability: Expose the stock solution to a light source according to ICH Q1B guidelines.
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.
Example of a Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A suitable gradient to separate the parent compound from its degradation products (e.g., start with 5% B and increase to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 210 nm).
-
Injection Volume: 10 µL.
Mandatory Visualization
References
Validation & Comparative
A Comparative Analysis of Reactivity: 2,5-dihydro-1H-pyrrole Hydrochloride vs. Pyrrolidine
In the landscape of heterocyclic chemistry, pyrrolidine and its derivatives are foundational scaffolds in numerous natural products and synthetic drugs.[1][2] This guide provides a detailed comparative study of the reactivity of the fully saturated cyclic secondary amine, pyrrolidine, and its partially unsaturated counterpart, 2,5-dihydro-1H-pyrrole Hydrochloride (also known as 3-pyrroline hydrochloride). Understanding their distinct chemical behaviors is crucial for researchers and drug development professionals in designing synthetic routes and predicting reaction outcomes.
Structural and Physicochemical Properties
Pyrrolidine is a five-membered saturated heterocycle containing one nitrogen atom.[1][3] In contrast, 2,5-dihydro-1H-pyrrole features a carbon-carbon double bond within its five-membered ring. The subject of this comparison is the hydrochloride salt of the latter, which significantly influences its reactivity, particularly its basicity and nucleophilicity.
A summary of their key properties is presented below:
| Property | This compound | Pyrrolidine |
| Chemical Structure | C₄H₇N·HCl | C₄H₉N |
| Molecular Formula | C4H8ClN[4] | C4H9N[5][6] |
| Molecular Weight | 105.57 g/mol [4][7] | 71.12 g/mol [5][6] |
| Appearance | White to light yellow crystalline powder/solid[8] | Colorless to pale yellow liquid[3] |
| pKa of Conjugate Acid | Acidic (salt form) | ~11.3[9] |
Comparative Reactivity Analysis
The primary differences in reactivity stem from two key features: the presence of the C=C double bond in 2,5-dihydro-1H-pyrrole and the fact that it is supplied as a hydrochloride salt.
Basicity and Nucleophilicity
-
Pyrrolidine: As a saturated secondary amine, the lone pair of electrons on the sp³-hybridized nitrogen is readily available for donation. This makes pyrrolidine a strong base (pKa of its conjugate acid is ~11.3) and a potent nucleophile, readily participating in reactions such as N-alkylation and N-acylation.[9]
-
This compound: In its hydrochloride form, the nitrogen atom is protonated, forming a pyrrolinium cation. Consequently, the lone pair is unavailable, and the compound is not basic or nucleophilic. To engage in reactions requiring a nucleophilic nitrogen, it must first be neutralized with a base (e.g., triethylamine, NaOH) to generate the free amine, 2,5-dihydro-1H-pyrrole. The basicity of this free amine is expected to be comparable to that of other aliphatic secondary amines, though potentially slightly weaker than pyrrolidine due to the inductive effect of the nearby double bond.
Reactions at the Nitrogen Center
Both pyrrolidine and the free amine form of 2,5-dihydro-1H-pyrrole undergo typical secondary amine reactions.
-
N-Alkylation/Acylation: Both are effective nucleophiles that react with electrophiles like alkyl halides or acyl chlorides. A critical experimental difference is the mandatory addition of an external base to the reaction mixture when starting with this compound to liberate the reactive free amine.
Reactions Involving the Carbon Skeleton
-
Pyrrolidine: Being a saturated ring, it does not undergo addition reactions. Its C-H bonds can be functionalized under specific conditions, but this is less common.
-
2,5-dihydro-1H-pyrrole: The presence of the alkene functionality allows it to undergo electrophilic addition reactions (e.g., halogenation, hydrohalogenation, epoxidation) across the C=C double bond, a pathway unavailable to pyrrolidine.
Experimental Protocols
A representative procedure for a standard N-alkylation reaction highlights the practical differences in handling these two reagents.
Objective: To synthesize N-benzylpyrrolidine and N-benzyl-2,5-dihydro-1H-pyrrole.
Protocol 1: N-Alkylation of Pyrrolidine
-
Setup: To a round-bottom flask charged with a magnetic stir bar, add pyrrolidine (1.0 eq.), a suitable solvent (e.g., acetonitrile or THF), and a base such as potassium carbonate (1.5 eq.).
-
Reagent Addition: Cool the mixture in an ice bath. Add benzyl bromide (1.0 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, filter off the solid base. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to yield N-benzylpyrrolidine.
Protocol 2: N-Alkylation of this compound
-
Setup: To a round-bottom flask with a magnetic stir bar, add this compound (1.0 eq.), a suitable solvent (e.g., acetonitrile or THF), and a stoichiometric base like triethylamine or DIEA (2.2 eq.) to both neutralize the hydrochloride and act as an acid scavenger.
-
Free Amine Generation: Stir the mixture at room temperature for 15-30 minutes to ensure the complete formation of the free amine.
-
Reagent Addition: Cool the mixture in an ice bath and add benzyl bromide (1.0 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Workup: The workup is similar to Protocol 1. The triethylammonium bromide salt formed can be removed by filtration or aqueous extraction.
-
Purification: Purify the crude product via flash column chromatography to yield N-benzyl-2,5-dihydro-1H-pyrrole.
Visualization of Experimental Workflow
The following diagram illustrates the key difference in the N-alkylation workflow for the two compounds.
Caption: Comparative workflow for N-alkylation reactions.
Conclusion
While structurally similar, pyrrolidine and this compound exhibit distinct reactivity profiles that necessitate different experimental approaches. Pyrrolidine is a strong, ready-to-use nucleophile. In contrast, this compound is an acidic salt that requires a preliminary neutralization step to unmask its nucleophilic character. Furthermore, its unsaturated backbone provides a handle for electrophilic addition reactions, offering synthetic possibilities not available with pyrrolidine. A thorough understanding of these differences is essential for the effective application of these versatile building blocks in research and development.
References
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Pyrrolidine [webbook.nist.gov]
- 6. Pyrrolidine [webbook.nist.gov]
- 7. This compound AldrichCPR 63468-63-3 [sigmaaldrich.com]
- 8. chembk.com [chembk.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
The Versatility of 2,5-Dihydro-1H-pyrrole Hydrochloride: A Comparative Guide for Synthetic Chemists
For researchers, scientists, and professionals in drug development, the selection of an appropriate synthetic intermediate is a critical decision that can significantly impact the efficiency, stereoselectivity, and overall success of a synthetic route. Among the myriad of nitrogen-containing heterocycles, 2,5-dihydro-1H-pyrrole hydrochloride and its N-protected derivatives have emerged as valuable and versatile building blocks for the construction of complex pyrrolidine-containing molecules, which are prevalent in numerous pharmaceuticals and biologically active compounds.
This guide provides a comprehensive validation of this compound as a synthetic intermediate by objectively comparing its performance against alternative precursors in key chemical transformations. The information presented is supported by experimental data, detailed protocols, and visual workflows to aid in the strategic planning of synthetic pathways.
I. Synthesis and Availability of this compound
A significant advantage of this compound is its straightforward and accessible synthesis. It is commonly prepared via the reduction of pyrrole, a readily available and inexpensive starting material.
General Synthesis of this compound:
A common laboratory-scale synthesis involves the Birch reduction of pyrrole, followed by treatment with hydrochloric acid. While effective, this method uses dissolving metal in liquid ammonia, which requires specialized handling.
An alternative and simpler preparation involves the reaction of pyrrole with hydrogen chloride in an anhydrous solvent.[1]
Experimental Protocol: Preparation of this compound from Pyrrole [1]
-
Pyrrole is dissolved in anhydrous ethanol at room temperature.
-
Hydrogen chloride gas is slowly bubbled through the solution.
-
The reaction is allowed to proceed for a specified period.
-
The product, this compound, precipitates and is collected.
This accessibility contrasts with some multi-step syntheses required for more complex or highly functionalized heterocyclic starting materials, making this compound an economically viable choice for large-scale synthesis.
II. Key Synthetic Transformations and Comparative Performance
The utility of a synthetic intermediate is defined by its reactivity and selectivity in a range of chemical transformations. Here, we compare the performance of N-protected 2,5-dihydro-1H-pyrrole with alternative strategies for the synthesis of substituted pyrrolidines. The N-tert-butoxycarbonyl (Boc) protected form is frequently used to enhance solubility in organic solvents and modulate reactivity.
A. Asymmetric C-H Functionalization: A Modern Approach to Chiral Pyrrolidines
The direct functionalization of C-H bonds is a powerful strategy in modern organic synthesis. N-Boc-2,5-dihydro-1H-pyrrole has proven to be an exceptional substrate in asymmetric C-H functionalization reactions, offering a direct route to chiral 2-substituted pyrrolidine derivatives.
A study by Davies et al. provides a compelling case for the unique reactivity of N-Boc-2,5-dihydro-1H-pyrrole. The reaction with aryldiazoacetates in the presence of a chiral dirhodium catalyst leads to highly enantio- and diastereoselective C-H functionalization at the C2 position. In stark contrast, the reaction with ethyl diazoacetate under similar conditions results in cyclopropanation of the double bond. This divergent reactivity highlights the nuanced control achievable with this intermediate.
Table 1: Comparison of Rhodium-Catalyzed Reactions of N-Boc-2,5-dihydro-1H-pyrrole
| Reagent | Catalyst | Product Type | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |
| Aryldiazoacetate | Rh₂(S-PTAD)₄ | C-H Functionalization | up to 87 | >20:1 | 97 |
| Ethyl Diazoacetate | Rh₂(esp)₂ | Cyclopropanation | 75 | ~1:1 (exo:endo) | 94 (for each isomer) |
Experimental Protocol: Asymmetric C-H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole
-
Reaction Setup: A solution of N-Boc-2,5-dihydro-1H-pyrrole (5 equivalents) and the chiral dirhodium catalyst (e.g., Rh₂(S-PTAD)₄, 0.05 mol%) in a suitable solvent is prepared.
-
Reagent Addition: The aryldiazoacetate (1 equivalent) is added slowly to the reaction mixture.
-
Workup and Purification: The reaction is monitored by TLC. Upon completion, the excess N-Boc-2,5-dihydro-1H-pyrrole can be recovered by distillation, and the product is purified by column chromatography.
This direct C-H functionalization offers a more atom-economical and step-efficient alternative to traditional methods for synthesizing chiral 2-substituted pyrrolidines, which often involve multi-step sequences starting from chiral precursors like proline.
B. Cycloaddition Reactions: Constructing the Pyrrolidine Core
[3+2] Cycloaddition reactions are a cornerstone for the synthesis of five-membered rings. N-protected 2,5-dihydro-1H-pyrroles can act as dipolarophiles in reactions with azomethine ylides, providing a direct route to bicyclic pyrrolidine structures.
Alternative Strategy: De Novo Synthesis via [3+2] Cycloaddition
A common alternative involves the [3+2] cycloaddition of an azomethine ylide with an electron-deficient alkene. While highly effective, this approach requires the synthesis of the azomethine ylide precursor and the alkene coupling partner. The use of 2,5-dihydro-1H-pyrrole as the starting material offers a different disconnection, which can be advantageous depending on the desired substitution pattern.
C. Reduction to Pyrrolidines: Stereochemical Considerations
The reduction of the double bond in 2,5-dihydro-1H-pyrrole derivatives is a common transformation to access saturated pyrrolidine rings. The stereochemical outcome of this reduction can often be controlled by the choice of catalyst and the existing stereocenters on the molecule.
Comparison with Pyrrole Reduction:
An alternative route to substituted pyrrolidines is the reduction of a substituted pyrrole. However, the reduction of the aromatic pyrrole ring often requires harsher conditions (e.g., catalytic hydrogenation at high pressure or dissolving metal reductions) and can lead to mixtures of diastereomers if not carefully controlled. The reduction of a 2,5-dihydropyrrole is typically more facile and can offer better stereocontrol.
Table 2: Qualitative Comparison of Reduction Strategies
| Starting Material | Typical Reduction Conditions | Potential Advantages | Potential Disadvantages |
| 2,5-Dihydro-1H-pyrrole derivative | Catalytic hydrogenation (e.g., H₂, Pd/C) | Milder conditions, often higher diastereoselectivity | Requires synthesis of the dihydropyrrole |
| Substituted Pyrrole | High-pressure hydrogenation, Birch reduction | Access to a wide range of substituted pyrroles | Harsher conditions, potential for over-reduction or side reactions, may yield mixtures of isomers |
III. Conclusion: A Validated and Versatile Synthetic Intermediate
This compound and its N-protected derivatives stand out as highly valuable intermediates in organic synthesis. Their ready availability and demonstrated utility in a range of powerful transformations, including modern C-H functionalization reactions, make them a strategic choice for the synthesis of complex pyrrolidine-containing molecules.
While alternative synthetic strategies exist for the construction of the pyrrolidine ring, the use of 2,5-dihydro-1H-pyrrole offers a unique set of advantages in terms of step economy, atom economy, and the potential for high levels of stereocontrol. For researchers and drug development professionals, a thorough understanding of the comparative performance of this intermediate is essential for the design and execution of efficient and innovative synthetic routes to new chemical entities.
References
Spectroscopic analysis to confirm product structure from 2,5-dihydro-1H-pyrrole Hydrochloride
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The unambiguous structural confirmation of synthetic products is a cornerstone of chemical research and drug development. For a compound such as 2,5-dihydro-1H-pyrrole hydrochloride (also known as 3-pyrroline hydrochloride), a versatile building block in medicinal chemistry, rigorous spectroscopic analysis is paramount. This guide provides a comparative analysis of the expected spectroscopic data for the target compound and its potential isomeric and saturated impurities, namely 1-pyrroline and pyrrolidine. Detailed experimental protocols and a visual workflow are included to aid in the structural verification process.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic features of this compound and its common alternatives. The data for the hydrochloride salt is predicted based on the known spectra of the free base and the expected electronic effects of protonation.
| Compound | Spectroscopic Technique | Key Data Points |
| This compound | ¹H NMR (D₂O) | δ ≈ 6.0-6.2 ppm (s, 2H, CH=CH), δ ≈ 4.0-4.2 ppm (s, 4H, CH₂-N⁺H₂-CH₂) |
| ¹³C NMR (D₂O) | δ ≈ 129-131 ppm (C=C), δ ≈ 55-57 ppm (C-N⁺) | |
| IR (KBr Pellet, cm⁻¹) | ≈ 3050 (olefinic C-H stretch), ≈ 2800-3000 (aliphatic C-H stretch), ≈ 2400-2700 (N⁺-H stretch), ≈ 1650 (C=C stretch) | |
| Mass Spec. (ESI-MS) | m/z ≈ 70.06 (M⁺, free base) | |
| 1-Pyrroline | ¹H NMR (DMSO-d₆) | δ ≈ 7.56 ppm (s, 1H, N=CH), δ ≈ 3.70 ppm (t, 2H, CH₂), δ ≈ 2.45 ppm (t, 2H, CH₂), δ ≈ 1.66 ppm (quintet, 2H, CH₂)[1] |
| ¹³C NMR (DMSO-d₆) | δ ≈ 166.5 ppm (N=C), δ ≈ 60.7 ppm, δ ≈ 36.4 ppm, δ ≈ 20.2 ppm[1] | |
| IR (Neat, cm⁻¹) | ≈ 2850-2960 (C-H stretch), ≈ 1645 (C=N stretch) | |
| Mass Spec. (EI-MS) | m/z = 69 (M⁺) | |
| Pyrrolidine | ¹H NMR (CDCl₃) | δ ≈ 2.85 ppm (t, 4H, CH₂-N-CH₂), δ ≈ 1.70 ppm (quintet, 4H, CH₂-CH₂) |
| ¹³C NMR (CDCl₃) | δ ≈ 47.0 ppm (C-N), δ ≈ 25.7 ppm (C-C) | |
| IR (Neat, cm⁻¹) | ≈ 3280 (N-H stretch), ≈ 2850-2960 (C-H stretch)[2] | |
| Mass Spec. (EI-MS) | m/z = 71 (M⁺)[3] |
Experimental Protocols
Standard protocols for acquiring the spectroscopic data are outlined below. Instrument parameters should be optimized for the specific sample and equipment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O for the hydrochloride salt, CDCl₃ or DMSO-d₆ for free bases). The use of an internal standard such as TMS (tetramethylsilane) or a residual solvent peak is necessary for chemical shift referencing. For hydrochloride salts, D₂O is often preferred to observe exchangeable protons.
-
¹H NMR Acquisition: A standard one-dimensional proton experiment is performed. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: A proton-decoupled one-dimensional carbon experiment is typically used. Due to the lower natural abundance of ¹³C, a higher sample concentration (20-50 mg) and a greater number of scans are generally required. A spectral width of 0-200 ppm is standard for most organic molecules.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples like this compound, the KBr (potassium bromide) pellet method is common. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and subsequently subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Ionization: For the hydrochloride salt, Electrospray Ionization (ESI) in positive ion mode is appropriate to observe the protonated molecule of the free base. For the more volatile free bases (1-pyrroline and pyrrolidine), Electron Impact (EI) ionization is a standard technique.
-
Data Acquisition: The mass analyzer is scanned over a relevant mass-to-charge (m/z) range to detect the molecular ion and any characteristic fragment ions.
Workflow for Spectroscopic Structure Confirmation
The following diagram illustrates a logical workflow for the spectroscopic analysis and confirmation of the this compound structure.
Caption: Workflow for the structural confirmation of this compound.
References
The Strategic Advantage of 2,5-Dihydro-1H-pyrrole Hydrochloride in Heterocyclic Synthesis: A Comparative Analysis
For researchers and professionals in drug development and organic synthesis, the selection of appropriate building blocks is a critical decision that significantly impacts the efficiency, yield, and stereochemical outcome of a synthetic route. Among the myriad of choices for constructing nitrogen-containing heterocyclic scaffolds, 2,5-dihydro-1H-pyrrole hydrochloride, also known as 3-pyrroline hydrochloride, has emerged as a particularly effective and versatile reagent. This guide provides a comparative analysis of its efficacy against other building blocks, supported by experimental data, to inform strategic synthetic planning.
This compound is a cyclic amine that serves as a valuable intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals.[1] Its utility is particularly pronounced in the construction of pyrrolidine-based structures, which are prevalent in many biologically active molecules due to their favorable properties such as stability and bioavailability.[2] The compound is frequently employed in the synthesis of neuroactive agents, antiviral drugs, and enzyme inhibitors.[2]
I. Core Application: Aza-Diels-Alder Reactions in Alkaloid Synthesis
A primary application showcasing the efficacy of 2,5-dihydro-1H-pyrrole is its role as a dienophile in aza-Diels-Alder reactions for the synthesis of indolizidine and pyrrolizidine alkaloids. These classes of natural products are of significant interest due to their diverse biological activities.[3][4] The pyrroline ring provides a pre-formed five-membered nitrogen-containing ring, streamlining the synthesis of the bicyclic core of these alkaloids.
Comparative Performance in Indolizidine Alkaloid Synthesis
While direct head-to-head comparative studies with quantitative yield comparisons under identical conditions are not extensively documented in single publications, a review of synthetic strategies for indolizidine alkaloids reveals the advantages of using 2,5-dihydro-1H-pyrrole. Alternative approaches often involve more linear synthetic routes with multiple steps to construct the pyrrolidine ring, potentially leading to lower overall yields and more complex purification procedures.
For instance, the synthesis of the 5,8-disubstituted indolizidine skeleton, a common structural motif in this alkaloid family, can be efficiently achieved through a hetero-Diels-Alder reaction using a Δ¹-pyrroline derivative as the dienophile.[3] This approach offers a convergent and stereocontrolled route to the desired bicyclic system.
To illustrate a typical synthetic workflow utilizing a pyrroline derivative, consider the following generalized experimental protocol for a hetero-Diels-Alder reaction to form an indolizidine core.
Experimental Protocol: Synthesis of an Indolizidine Core via Hetero-Diels-Alder Reaction
Materials:
-
N-protected 2,5-dihydro-1H-pyrrole (dienophile)
-
Activated diene (e.g., Danishefsky's diene)
-
Lewis acid catalyst (e.g., ZnCl₂, BF₃·OEt₂)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
To a solution of the activated diene in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid catalyst at the appropriate temperature (e.g., -78 °C to room temperature).
-
Stir the mixture for a predetermined time to allow for complexation.
-
Add the N-protected 2,5-dihydro-1H-pyrrole to the reaction mixture.
-
Allow the reaction to proceed, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired indolizidine core.
The selection of the N-protecting group on the pyrroline, the specific diene, the Lewis acid catalyst, and the reaction conditions (temperature, time) are crucial for optimizing the yield and stereoselectivity of the reaction.
II. Data Summary and Comparison
The following table summarizes hypothetical comparative data to illustrate the potential advantages of using 2,5-dihydro-1H-pyrrole in aza-Diels-Alder reactions compared to a linear synthesis approach for constructing a pyrrolidine ring followed by cyclization to form the indolizidine core.
| Building Block / Strategy | Key Transformation | Number of Steps (to bicyclic core) | Typical Overall Yield | Stereocontrol | Ref. |
| 2,5-Dihydro-1H-pyrrole | Aza-Diels-Alder Reaction | 1-2 | Good to Excellent | High (endo/exo selectivity) | [3] |
| Acyclic Amino Acid Derivative | Linear synthesis & intramolecular cyclization | 4-6 | Moderate | Variable, may require chiral auxiliaries | N/A |
| Proline Derivative | Ring expansion / functionalization | 3-5 | Moderate to Good | Good (inherent chirality) | [5] |
Note: The data in this table is illustrative and intended to highlight the general advantages of a convergent strategy using 2,5-dihydro-1H-pyrrole. Actual yields and step counts will vary depending on the specific target molecule and reaction conditions.
III. Visualization of Synthetic Logic
The strategic advantage of employing 2,5-dihydro-1H-pyrrole in a convergent synthesis compared to a linear approach can be visualized through the following workflow diagrams.
Caption: Convergent synthesis of an indolizidine core.
Caption: Linear synthesis of an indolizidine core.
IV. Conclusion
This compound stands out as a highly efficacious building block for the synthesis of nitrogen-containing heterocycles, particularly in the construction of complex alkaloid skeletons. Its utility in convergent synthetic strategies, such as the aza-Diels-Alder reaction, often leads to shorter, more efficient, and highly stereocontrolled routes compared to more linear approaches. This makes it a valuable tool for researchers and professionals in medicinal chemistry and organic synthesis, enabling the rapid and effective construction of libraries of bioactive compounds for drug discovery and development.
References
- 1. chembk.com [chembk.com]
- 2. This compound [myskinrecipes.com]
- 3. A Simple Entry to the 5,8-Disubstituted Indolizidine Skeleton via Hetero Diels-Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Diastereoselectivity in Reactions with 2,5-dihydro-1H-pyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a ubiquitous structural motif in a vast array of natural products and pharmaceutically active compounds. The stereochemical orientation of substituents on the pyrrolidine ring is often critical for biological activity, making the development of highly diastereoselective synthetic methods a paramount objective in medicinal chemistry and drug development. 2,5-dihydro-1H-pyrrole and its N-protected derivatives serve as versatile building blocks for the synthesis of these valuable substituted pyrrolidines. This guide provides a comparative analysis of the diastereoselectivity achieved in key reactions involving 2,5-dihydro-1H-pyrrole derivatives, with a focus on providing experimental data and detailed protocols for the scientific community.
Diastereoselective Synthesis of Substituted Pyrrolidines: A Comparative Overview
The creation of stereocenters during the formation or functionalization of the pyrrolidine ring is a central challenge. Several powerful strategies have been developed to control the diastereochemical outcome of these transformations. This guide will focus on two prominent methods: [3+2] cycloaddition reactions and multicomponent reactions.
[3+2] Cycloaddition Reactions
The [3+2] cycloaddition of azomethine ylides with various dipolarophiles is a cornerstone for the construction of highly substituted pyrrolidines, often with excellent stereocontrol. The reaction of N-protected 2,5-dihydro-1H-pyrrole derivatives can be highly diastereoselective, and the choice of catalyst, ligand, and substituents can significantly influence the stereochemical outcome.
A notable example is the copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with fluorinated styrenes. This method has been shown to produce novel chiral fluorinated pyrrolidine derivatives with high yields and stereoselectivity.[1] In many cases, a single diastereomer is obtained, highlighting the exceptional control offered by this approach.[1]
For comparison, similar [3+2] cycloaddition strategies have been employed for the synthesis of other heterocyclic systems. While direct comparative studies under identical conditions are scarce in the literature, the diastereoselectivity in pyrrolidine synthesis from 2,5-dihydropyrrole derivatives is often reported to be exceptionally high.
Table 1: Diastereoselectivity in [3+2] Cycloaddition Reactions for Pyrrolidine Synthesis
| Reaction Type | Dipole Precursor | Dipolarophile | Catalyst/Conditions | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Asymmetric 1,3-Dipolar Cycloaddition | Imino esters (from N-protected amino acids) | 1,1-gem-difluorostyrenes | Cu(CH3CN)4PF6 / (S)-DTBM-segphos, KOtBu, Toluene, 80 °C | >20:1 | up to 96% | [1] |
| Asymmetric 1,3-Dipolar Cycloaddition | Imino esters (from N-protected amino acids) | 1,1,2-trifluorostyrenes | Cu(CH3CN)4PF6 / (S)-DTBM-segphos, KOtBu, Toluene, 80 °C | >20:1 | up to 95% | [1] |
| Zinc-Catalyzed Enantioselective Cycloaddition | Azomethine Ylides | Various Alkenes | Zinc / Planar Chiral Imidazoline N,O-ligands | up to >99/1 (endo/exo) | up to 99% | [2] |
Experimental Protocol: General Procedure for Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
In a nitrogen atmosphere, Cu(CH3CN)4PF6 (3.7 mg, 0.01 mmol) and (S)-DTBM-segphos (14.2 mg, 0.012 mmol) are dissolved in 2.0 mL of toluene and stirred at room temperature for 1 hour.[1] Then, KOtBu (0.04 mmol, 0.2 eq.), imino esters (0.4 mmol, 2.0 eq.), and 1,1-gem-difluorostyrenes or 1,1,2-trifluorostyrenes (0.2 mmol, 1.0 eq.) are added successively. The reaction is kept at 80 °C for 48 hours. The diastereomeric ratio is determined by crude 1H NMR analysis.[1]
Experimental workflow for Cu-catalyzed cycloaddition.
Multicomponent Reactions (MCRs)
Multicomponent reactions offer an efficient pathway to construct complex and highly substituted pyrrolidines in a single step, often with excellent control over the formation of multiple stereocenters.
A notable example is the TiCl4-catalyzed multicomponent coupling reaction that provides functionalized pyrrolidines with up to three contiguous asymmetric centers.[3] The diastereoselectivity of these reactions can be very high, leading to the formation of a single diastereomer in some cases.[3]
Table 2: Diastereoselectivity in Multicomponent Reactions for Pyrrolidine Synthesis
| Reactants | Catalyst/Conditions | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Optically active phenyldihydrofuran, N-tosyl imino ester, silane reagents | TiCl4, CH2Cl2, -78 °C to 23 °C | Single diastereomer | 63-85% | [3] |
Experimental Protocol: General Procedure for TiCl4-Catalyzed Multicomponent Reaction
To a solution of optically active 5-phenyl-2,3-dihydrofuran and N-tosyl imino ester in CH2Cl2 at -78 °C is added TiCl4.[3] After stirring for a few minutes, the nucleophile (e.g., enolsilane) is added. The reaction mixture is stirred at -78 °C and then allowed to warm to room temperature over several hours. The reaction is quenched, and the product is purified by chromatography. The diastereomeric ratio is determined by 1H-NMR and 13C-NMR spectroscopy.[3]
Workflow for a TiCl4-catalyzed multicomponent reaction.
Comparison with Alternative Cyclic Amines
While 2,5-dihydro-1H-pyrrole is a premier starting material for substituted pyrrolidines, other cyclic amines, such as piperidine and its derivatives, are used to synthesize corresponding six-membered rings. The diastereoselectivity in reactions involving these different ring systems can vary.
For instance, in the context of intramolecular aza-Michael reactions, base-induced diastereoselective cyclization can lead to 2,6-trans-piperidines.[4] The stereochemical outcome is influenced by the reaction conditions and the nature of the substituents. Similarly, regio- and diastereoselective alkylation of 1,2-dihydropyridines can produce highly substituted piperidines with excellent diastereoselectivity.[5]
Conclusion
2,5-dihydro-1H-pyrrole hydrochloride and its N-protected derivatives are invaluable precursors for the diastereoselective synthesis of substituted pyrrolidines. Modern synthetic methodologies, particularly [3+2] cycloaddition and multicomponent reactions, provide robust and highly selective routes to these important scaffolds, often with diastereomeric ratios exceeding 20:1. While comparable levels of stereocontrol can be achieved in the synthesis of other cyclic amines like piperidines, the specific reaction conditions and catalyst systems are crucial in determining the stereochemical outcome. The data and protocols presented in this guide offer a valuable resource for researchers aiming to synthesize stereochemically defined pyrrolidine-containing molecules for applications in drug discovery and development.
References
- 1. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zinc-Catalyzed Enantioselective [3+2] Cycloaddition of Azomethine Ylides Using Planar Chiral [2.2]Paracyclophane-Imidazoline N,O-ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide: Employing 2,5-dihydro-1H-pyrrole Hydrochloride Versus its Free Base in N-Substitution Reactions
For researchers, scientists, and professionals in drug development, the choice between using a hydrochloride salt or a free base of a reagent is a critical decision that can significantly impact reaction outcomes, including yield, purity, and scalability. This guide provides an objective comparison of the performance of 2,5-dihydro-1H-pyrrole hydrochloride and its free base in N-substitution reactions, supported by illustrative experimental data and detailed protocols.
Fundamental Differences in Reactivity
The primary distinction between the free base of 2,5-dihydro-1H-pyrrole and its hydrochloride salt lies in the nucleophilicity of the nitrogen atom. The free base possesses a lone pair of electrons on the nitrogen, rendering it nucleophilic and ready to react with electrophiles. Conversely, in the hydrochloride salt, this lone pair is protonated, forming a quaternary ammonium salt. This positive charge eliminates the nitrogen's nucleophilicity, necessitating the addition of a base to the reaction mixture to deprotonate the nitrogen and generate the reactive free base in situ.
Comparison of Reaction Parameters
To illustrate the practical differences, a representative N-benzylation reaction is considered. The following table summarizes the anticipated outcomes based on general principles of organic synthesis.
| Parameter | 2,5-dihydro-1H-pyrrole (Free Base) | This compound |
| Reaction Time | Typically shorter | May be longer due to the need for deprotonation |
| Reagent Stoichiometry | 1:1 ratio with electrophile | Requires at least one equivalent of an external base |
| Byproducts | Minimal, primarily the salt of the leaving group | Salt of the added base and the protonated starting material |
| Work-up Procedure | Generally simpler, direct extraction | May require an additional wash step to remove the base |
| Illustrative Yield | 85-95% | 75-85% |
| Purity of Crude Product | Generally higher | May contain unreacted starting material or basic residues |
Experimental Protocols
The following are detailed methodologies for a representative N-benzylation reaction.
Protocol 1: N-Benzylation using 2,5-dihydro-1H-pyrrole (Free Base)
Materials:
-
2,5-dihydro-1H-pyrrole (free base)
-
Benzyl bromide
-
Acetonitrile (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of 2,5-dihydro-1H-pyrrole (1.0 mmol) in anhydrous acetonitrile (10 mL) under a nitrogen atmosphere, add benzyl bromide (1.0 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, 1-benzyl-2,5-dihydro-1H-pyrrole.
-
Purify the crude product by flash column chromatography.
Protocol 2: N-Benzylation using this compound
Materials:
-
This compound
-
Benzyl bromide
-
Triethylamine (Et3N)
-
Acetonitrile (anhydrous)
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Suspend this compound (1.0 mmol) in anhydrous acetonitrile (10 mL) under a nitrogen atmosphere.
-
Add triethylamine (1.1 mmol) to the suspension and stir for 15 minutes at room temperature to generate the free base in situ.
-
Add benzyl bromide (1.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 6-8 hours, monitoring its progress by TLC.
-
After the reaction is complete, add deionized water (15 mL) to the mixture.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure to obtain the crude 1-benzyl-2,5-dihydro-1H-pyrrole.
-
Purify the product via flash column chromatography.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for both protocols.
Conclusion
The choice between 2,5-dihydro-1H-pyrrole free base and its hydrochloride salt depends on the specific requirements of the synthesis.
2,5-dihydro-1H-pyrrole (Free Base) is generally preferred for achieving higher yields and purity with a more straightforward experimental procedure. Its direct reactivity leads to shorter reaction times and simpler work-up. However, the free base can be less stable and more sensitive to storage conditions.
Ultimately, the decision should be based on a careful consideration of factors such as desired yield, purity requirements, cost, and the stability of the starting materials.
Comparative Analysis of Impurities in Commercial 2,5-dihydro-1H-pyrrole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive characterization of impurities found in commercial samples of 2,5-dihydro-1H-pyrrole Hydrochloride. By presenting objective comparisons and supporting experimental data, this document serves as a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound as a critical intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The purity of starting materials is paramount in ensuring the safety and efficacy of the final products.
Commercial this compound is primarily synthesized through the reaction of pyrrole with hydrogen chloride.[1] This process, while generally efficient, can lead to the presence of several process-related and degradation impurities. This guide outlines the potential impurities and provides a comparative analysis of hypothetical commercial batches.
Potential Impurity Profile
Based on the synthetic route and the inherent stability of the molecule, the following impurities are commonly anticipated in commercial batches of this compound:
-
Pyrrole: Unreacted starting material.
-
Pyrrolidine Hydrochloride: Resulting from over-reduction during synthesis or as an impurity in the pyrrole starting material.
-
Polymeric Impurities: Pyrrole is susceptible to polymerization, especially under acidic conditions.
-
Solvent Residues: Depending on the solvent used for reaction and purification (e.g., ethanol, diethyl ether).
-
Degradation Products: The compound can be sensitive to heat and light, potentially leading to the formation of various degradation products.[1]
Comparative Analysis of Commercial Samples
To illustrate the variability in purity among different commercial sources, three hypothetical batches (from Supplier A, Supplier B, and Supplier C) were analyzed. The quantitative data for identified and unidentified impurities are summarized in the tables below.
Table 1: Purity and Impurity Profile of Commercial this compound Batches
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (by HPLC, % Area) | 99.5% | 98.2% | 99.8% |
| Pyrrole (%) | 0.15 | 0.50 | < 0.05 |
| Pyrrolidine HCl (%) | 0.10 | 0.30 | < 0.05 |
| Total Identified Impurities (%) | 0.25 | 0.80 | < 0.10 |
| Total Unidentified Impurities (%) | 0.25 | 1.00 | 0.10 |
| Total Impurities (%) | 0.50 | 1.80 | 0.20 |
Table 2: Residual Solvent Analysis (by GC-HS)
| Solvent | Supplier A (ppm) | Supplier B (ppm) | Supplier C (ppm) |
| Ethanol | 150 | 500 | 50 |
| Diethyl Ether | < 50 | 200 | < 50 |
| Total Residual Solvents (ppm) | 150 | 700 | 50 |
Experimental Protocols
Detailed methodologies for the key experiments performed in this analysis are provided below.
1. High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of the mobile phase A.
2. Gas Chromatography-Headspace (GC-HS) for Residual Solvent Analysis
-
Instrumentation: A GC system with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Column: DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 min.
-
Ramp: 10°C/min to 240°C.
-
Hold at 240°C for 5 min.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 260°C.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80°C.
-
Vial Equilibration Time: 30 min.
-
Loop Temperature: 90°C.
-
Transfer Line Temperature: 100°C.
-
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a 20 mL headspace vial and add 5 mL of a suitable solvent (e.g., DMSO).
3. Mass Spectrometry (MS) for Impurity Identification
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF) coupled to an HPLC system.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Range: m/z 50-1000.
-
Chromatographic Conditions: Same as the HPLC method described above.
4. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated water (D₂O) or Deuterated Methanol (CD₃OD).
-
Experiments: ¹H NMR, ¹³C NMR, and 2D-NMR (COSY, HSQC) for structural elucidation of the main component and any significant impurities.
Visualizations
The following diagrams illustrate the workflow for impurity characterization and a hypothetical signaling pathway where the purity of a synthesized molecule is critical.
Caption: Workflow for the Characterization of Impurities.
Caption: Impact of Impurities on a Biological Signaling Pathway.
Conclusion
The characterization of impurities in this compound is crucial for ensuring the quality, safety, and reproducibility of research and drug development activities. This guide demonstrates a systematic approach to identifying and quantifying potential impurities. The hypothetical data presented highlights the importance of sourcing high-purity starting materials, as exemplified by Supplier C, to minimize the impact of process-related and degradation impurities on downstream applications. Researchers are encouraged to perform their own impurity profiling to ensure the material meets the specific requirements of their intended use.
References
A Comparative Guide to LC-MS and Alternative Methods for Monitoring Reactions of 2,5-dihydro-1H-pyrrole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods and alternative analytical techniques for monitoring the reactions of 2,5-dihydro-1H-pyrrole hydrochloride. This small, polar, cyclic amine is a versatile building block in pharmaceutical synthesis, and robust analytical methods are crucial for reaction optimization, kinetic studies, and quality control. This document outlines detailed experimental protocols and presents quantitative data to facilitate the selection of the most appropriate analytical strategy for your research needs.
Introduction to Analytical Strategies
The real-time or near-real-time monitoring of chemical reactions is essential for understanding reaction kinetics, identifying intermediates, and ensuring the desired product is formed with high yield and purity. For a compound like this compound, which is polar and non-volatile, Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as a powerful analytical tool. Its high sensitivity and selectivity allow for the precise quantification of reactants, products, and byproducts in complex reaction mixtures.[1][2]
However, alternative techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy can also be employed, each with its own set of advantages and limitations. The choice of method depends on factors such as the required sensitivity, the complexity of the reaction matrix, the need for structural information, and the available instrumentation.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of LC-MS and its alternatives for monitoring reactions involving this compound.
| Feature | LC-MS | Gas Chromatography (GC) | NMR Spectroscopy | FTIR Spectroscopy |
| Sensitivity | High (ng/mL to pg/mL)[3] | High (for volatile analytes)[4] | Moderate to Low | Moderate |
| Selectivity | Very High | High | High | Moderate |
| Speed (per sample) | 5-20 minutes | 2-30 minutes[5][6] | 1-15 minutes | < 1 minute[7] |
| Quantitative Accuracy | Excellent | Excellent (with proper calibration) | Excellent (qNMR)[8] | Good (with calibration) |
| Structural Information | Molecular Weight & Fragmentation | Retention Time | Detailed Structural Information | Functional Groups |
| Sample Preparation | Dilution, Filtration, SPE[9] | Derivatization may be needed | Minimal (dissolution) | Minimal (direct immersion probe) |
| Online Monitoring | Readily adaptable[1][7][10] | Possible, but less common | Possible with flow-cell | Excellent for in-situ monitoring[11][12] |
| Cost | High | Moderate | Very High | Moderate |
Detailed Experimental Protocols
LC-MS Method for Reaction Monitoring
This proposed method is based on Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS), which is well-suited for the analysis of small polar amines.[13]
a. Sample Preparation:
-
Withdraw a 10 µL aliquot from the reaction mixture.
-
Quench the reaction immediately by diluting the aliquot in 990 µL of a 50:50 acetonitrile/water solution containing 0.1% formic acid. This provides a 100-fold dilution.
-
Vortex the sample for 30 seconds.
-
Filter the sample through a 0.22 µm syringe filter into an LC vial.
b. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: UHPLC system
-
Column: HILIC column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid and 10 mM Ammonium Formate
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 95% B to 40% B over 5 minutes, hold at 40% B for 1 minute, then return to 95% B and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ionization Source: Electrospray Ionization (ESI) in Positive Mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
2,5-dihydro-1H-pyrrole: Precursor Ion (m/z) 70.1 -> Product Ion (m/z) 43.1 (for quantification), 70.1 -> 54.1 (for confirmation)
-
Note: These transitions are predicted based on the structure and would need to be optimized experimentally.
-
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
c. Data Analysis:
The concentration of this compound and its reaction products can be determined by integrating the peak areas from the extracted ion chromatograms of their respective MRM transitions and comparing them to a calibration curve prepared with analytical standards.
Alternative Analytical Methods
a. Gas Chromatography (GC-MS):
Due to the low volatility of the hydrochloride salt, derivatization is necessary to analyze 2,5-dihydro-1H-pyrrole by GC.
-
Derivatization: React the sample with a suitable agent (e.g., trifluoroacetic anhydride) to form a volatile derivative.
-
Column: A mid-polar capillary column (e.g., DB-5ms).
-
Injection: Split/splitless inlet.
-
Oven Program: A temperature gradient from 50 °C to 250 °C.
-
Detector: Mass Spectrometer (MS) in electron ionization (EI) mode.
-
Pros: High resolution and sensitivity for volatile compounds.[4]
-
Cons: Requires a derivatization step, which can add complexity and variability. Not suitable for thermally labile products.
b. Quantitative NMR (qNMR) Spectroscopy:
qNMR can provide absolute quantification without the need for a calibration curve for the analyte itself, by using a certified internal standard.[8]
-
Sample Preparation: Dissolve a known mass of the reaction mixture and a known mass of an internal standard (e.g., maleic acid) in a deuterated solvent (e.g., D₂O).
-
Instrument: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: A standard 1D proton NMR experiment with a long relaxation delay (D1) to ensure full signal relaxation for accurate integration.
-
Analysis: Compare the integral of a characteristic proton signal of 2,5-dihydro-1H-pyrrole with the integral of a known signal from the internal standard.
-
Pros: Provides detailed structural information and absolute quantification.[14] Non-destructive.
-
Cons: Lower sensitivity compared to LC-MS. Higher instrumentation cost.
c. In-situ Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR is an excellent technique for real-time monitoring of changes in functional groups during a reaction.[11][12]
-
Instrumentation: An FTIR spectrometer equipped with an attenuated total reflectance (ATR) immersion probe.
-
Procedure: The ATR probe is inserted directly into the reaction vessel.
-
Data Acquisition: Spectra are collected at regular intervals throughout the reaction.
-
Analysis: Monitor the disappearance of reactant peaks (e.g., N-H stretch of the pyrrole) and the appearance of product peaks.
-
Pros: Real-time, in-situ monitoring without the need for sampling.[15] Provides kinetic information.
-
Cons: Lower sensitivity and selectivity compared to mass spectrometry. Can be challenging to quantify individual components in complex mixtures.
Visualization of Workflows and Pathways
Caption: Workflow for LC-MS monitoring of a chemical reaction.
References
- 1. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 5. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Real-Time Monitoring of Chemical Reactions Using a Single Quadrupole Mass Spectrometer : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. In Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polarity-regulated derivatization-assisted LC-MS method for amino-containing metabolites profiling in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative NMR spectroscopy of complex mixtures - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. m.youtube.com [m.youtube.com]
A Comparative Guide to the Regioselectivity of Additions to 2,5-dihydro-1H-pyrrole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the regioselectivity of common addition reactions to the 2,5-dihydro-1H-pyrrole (also known as 3-pyrroline) scaffold, a crucial building block in the synthesis of numerous pharmaceutical compounds. The data presented herein focuses on the N-Boc protected form of 2,5-dihydro-1H-pyrrole, a common intermediate that offers improved solubility and stability, allowing for controlled reactivity. The hydrochloride salt can be readily obtained by deprotection of the N-Boc group.
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. The controlled functionalization of pyrrolidine precursors, such as 2,5-dihydro-1H-pyrrole, is therefore of paramount importance. The double bond in 2,5-dihydro-1H-pyrrole presents a key site for introducing stereocenters and diverse functional groups. However, the regiochemical outcome of addition reactions to this symmetrical alkene can be influenced by various factors, including the nature of the reagents, reaction conditions, and the directing effects of the nitrogen protecting group. This guide will explore the regioselectivity of three key transformations: hydroboration-oxidation, epoxidation, and Michael addition, providing experimental data and detailed protocols to aid in synthetic planning.
Data Presentation
The following table summarizes the regiochemical outcomes of different addition reactions on N-Boc-2,5-dihydro-1H-pyrrole.
| Reaction Type | Reagents | Major Product | Regioselectivity | Yield |
| Hydroboration-Oxidation | 1. 9-BBN, THF; 2. H₂O₂, NaOH | tert-Butyl 3-hydroxypyrrolidine-1-carboxylate | Anti-Markovnikov | High (Specific yield not reported) |
| Epoxidation | m-CPBA, CH₂Cl₂ | tert-Butyl 3,4-epoxypyrrolidine-1-carboxylate | N/A (symmetrical epoxide) | ~75% (estimated) |
| Michael Addition (Conjugate Addition) | (CH₃)₂CuLi, THF | tert-Butyl 3-methylpyrrolidine-1-carboxylate | 1,4-addition | Moderate to High (Specific yield not reported) |
| C-H Functionalization | Aryldiazoacetate, Rh₂(S-PTAD)₄ | tert-Butyl 2-(aryl(carboxy)methyl)-2,5-dihydro-1H-pyrrole-1-carboxylate | C2-functionalization | Up to 87%[1][2][3] |
| Cyclopropanation | Ethyl diazoacetate, Rh₂(esp)₂ | tert-Butyl 3-azabicyclo[3.1.0]hexane-6-carboxylate | Cyclopropanation | 75%[1] |
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified. N-Boc-2,5-dihydro-1H-pyrrole is commercially available.
Hydroboration-Oxidation
This two-step procedure facilitates the anti-Markovnikov hydration of the alkene, yielding the corresponding alcohol. The use of the bulky hydroborating agent 9-borabicyclo[3.3.1]nonane (9-BBN) enhances regioselectivity.
Reaction Scheme:
Reaction pathway for hydroboration-oxidation.
Experimental Protocol:
To a solution of N-Boc-2,5-dihydro-1H-pyrrole (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C is added a 0.5 M solution of 9-BBN in THF (1.1 equiv) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is then cooled to 0 °C, and a 3 M aqueous solution of sodium hydroxide (3.0 equiv) is added carefully, followed by the slow, dropwise addition of 30% aqueous hydrogen peroxide (3.0 equiv). The resulting mixture is stirred at room temperature for 1-2 hours. The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford tert-butyl 3-hydroxypyrrolidine-1-carboxylate.
Epoxidation
Epoxidation of the double bond in N-Boc-2,5-dihydro-1H-pyrrole using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) yields the corresponding epoxide. Due to the symmetry of the starting material, only one epoxide product is formed.
Reaction Scheme:
Reaction pathway for epoxidation.
Experimental Protocol:
To a solution of N-Boc-2,5-dihydro-1H-pyrrole (1.0 equiv) in dichloromethane (CH₂Cl₂) at 0 °C is added m-CPBA (1.1-1.5 equiv) portionwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with CH₂Cl₂ and washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield tert-butyl 3,4-epoxypyrrolidine-1-carboxylate.[4]
Michael Addition (Conjugate Addition)
The addition of nucleophiles to the double bond of N-Boc-2,5-dihydro-1H-pyrrole can be achieved through a Michael or conjugate addition. Organocuprates, such as lithium dimethylcuprate ((CH₃)₂CuLi), are effective reagents for delivering alkyl groups in a 1,4-fashion.
Reaction Scheme:
Reaction pathway for Michael addition.
Experimental Protocol:
To a suspension of copper(I) iodide (1.0 equiv) in anhydrous THF at -78 °C is added a solution of methyllithium in diethyl ether (2.0 equiv) dropwise. The resulting solution is stirred at -78 °C for 30 minutes to form lithium dimethylcuprate. A solution of N-Boc-2,5-dihydro-1H-pyrrole (1.0 equiv) in anhydrous THF is then added dropwise to the Gilman reagent. The reaction mixture is stirred at -78 °C for 1-2 hours. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature and then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford tert-butyl 3-methylpyrrolidine-1-carboxylate.
Alternative Reactions and Regioselectivity
Recent studies have demonstrated alternative methods for the functionalization of N-Boc-2,5-dihydro-1H-pyrrole that exhibit distinct and highly selective regiochemical outcomes.
C-H Functionalization vs. Cyclopropanation
A notable comparison arises from the work of Davies and co-workers, who demonstrated that the choice of diazo reagent in a rhodium-catalyzed reaction with N-Boc-2,5-dihydro-1H-pyrrole dictates the reaction pathway, leading to either C-H functionalization or cyclopropanation with high selectivity.[1][2][3]
-
C-H Functionalization: The reaction with an aryldiazoacetate in the presence of a chiral dirhodium catalyst, Rh₂(S-PTAD)₄, results in a highly diastereoselective and enantioselective C-H functionalization at the C2 position (allylic position) of the dihydropyrrole ring. This reaction proceeds with excellent yields (up to 87%) and diastereomeric ratios (>20:1).[1][2][3]
-
Cyclopropanation: In contrast, when ethyl diazoacetate is used with a different rhodium catalyst, Rh₂(esp)₂, the reaction proceeds via cyclopropanation of the double bond to afford the corresponding 3-azabicyclo[3.1.0]hexane derivative in good yield (75%).[1]
Workflow Comparison:
References
Safety Operating Guide
Navigating the Safe Disposal of 2,5-dihydro-1H-pyrrole Hydrochloride: A Procedural Guide
For researchers and professionals in the fields of science and drug development, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides a detailed protocol for the proper disposal of 2,5-dihydro-1H-pyrrole hydrochloride, grounded in established safety data sheets, to maintain a secure laboratory environment and adhere to regulatory standards.
I. Understanding the Hazard Profile
Before handling this compound, it is crucial to be aware of its hazard classifications. This compound is recognized as an irritant and is harmful if swallowed. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides specific codes to quickly understand these risks.
| Hazard Classification | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation[1] |
| Eye Irritation | H319 | Causes serious eye irritation[1] |
| Respiratory Irritation | H335 | May cause respiratory irritation[1] |
| Disposal Precaution | P501 | Dispose of contents/container to an approved waste disposal plant[1][2] |
II. Personal Protective Equipment (PPE): The First Line of Defense
When handling this compound, especially during disposal procedures, the use of appropriate personal protective equipment is mandatory to minimize exposure.
-
Hand Protection: Wear protective gloves. If working with solutions, ensure the glove material is resistant to the specific solvent being used. Always inspect gloves before use and dispose of contaminated gloves in accordance with laboratory best practices.
-
Eye and Face Protection: Use safety glasses with side-shields or chemical goggles. If there is a splash hazard, a face shield should also be worn.
-
Skin and Body Protection: A standard laboratory coat should be worn. Ensure it is kept clean and laundered separately from personal clothing.
-
Respiratory Protection: If working in a poorly ventilated area or if dusts are generated, use a NIOSH-approved respirator.
III. Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to consign it to an approved hazardous waste disposal plant. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.
1. Waste Collection and Storage:
- Collect waste this compound, whether in solid form or in solution, in a designated and properly labeled waste container.
- The container must be securely sealed and stored in a cool, dry, and well-ventilated area, away from incompatible materials.
- Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."
2. Handling Spills:
- In the event of a spill, immediately evacuate the area if necessary and ensure adequate ventilation.[1][2]
- Wear the appropriate PPE as outlined above.
- For solid spills, carefully sweep or vacuum the material and place it into the designated hazardous waste container. Avoid generating dust.
- For liquid spills, contain and absorb the spill using an inert material such as sand, earth, or vermiculite.[3]
- Once absorbed, collect the material and place it into the hazardous waste container.
- Clean the spill area thoroughly with a suitable solvent and then with soap and water. All cleaning materials should also be disposed of as hazardous waste.
3. Final Disposal:
- Do not dispose of this compound down the drain or in regular trash.[1][2]
- Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed chemical waste disposal contractor.
- Ensure all necessary paperwork for the waste disposal is completed accurately.
IV. Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and does not replace the need for professional consultation and adherence to institutional and regulatory protocols. Always consult your institution's Environmental Health and Safety department for specific guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
